2-Bromo-3-(4-bromophenyl)-1-propene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(2-bromoprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEDCYZVUQXGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451849 | |
| Record name | 2-bromo-3-(4-bromophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91391-61-6 | |
| Record name | 2-bromo-3-(4-bromophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Bromo-3-(4-bromophenyl)-1-propene" chemical properties and reactivity
An In-depth Technical Guide to 2-Bromo-3-(4-bromophenyl)-1-propene
This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed data, experimental protocols, and visual representations of its chemical behavior.
Chemical Properties
This compound, with the CAS number 91391-61-6, is a doubly brominated organic compound.[1][2] Its structure features a propene backbone with a bromine atom on the second carbon (a vinylic bromide) and a 4-bromophenyl group attached to the third carbon. This unique arrangement of functional groups makes it a versatile reagent in organic synthesis.
Quantitative data for the compound are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | 1-bromo-4-(2-bromoprop-2-enyl)benzene | [1] |
| CAS Number | 91391-61-6 | [1][2] |
| Molecular Formula | C₉H₈Br₂ | [1][2] |
| Molecular Weight | 275.97 g/mol | [1][2] |
| Canonical SMILES | C=C(CC1=CC=C(C=C1)Br)Br | [2] |
| InChI | InChI=1S/C9H8Br2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 | [1][2] |
| InChIKey | KLEDCYZVUQXGCH-UHFFFAOYSA-N | [1] |
Reactivity and Synthetic Applications
The reactivity of this compound is dictated by its three primary functional regions: the vinylic bromide, the aryl bromide, and the alkene double bond. The presence of two distinct carbon-bromine bonds (one on an sp² aromatic carbon and one on an sp² vinylic carbon) opens up possibilities for selective and sequential cross-coupling reactions, making it a valuable building block for complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
Both the aryl and vinylic bromide moieties can participate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C bond formation.[3][4] The differential reactivity between the aryl and vinylic bromides may allow for selective functionalization under carefully controlled conditions.
-
Suzuki-Miyaura Coupling: This reaction involves coupling with an organoboron compound (boronic acid or ester) and is widely used due to its mild conditions and tolerance of various functional groups.[4][5][6][7] It provides a powerful method for forming biaryl structures or connecting the core molecule to other alkyl, alkenyl, or aryl fragments.
-
Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl or vinyl bromide with an alkene in the presence of a base and a palladium catalyst.[3][8][9] This is a key method for forming substituted alkenes and extending carbon chains.[3]
Alkene Reactions
The terminal double bond is susceptible to electrophilic addition reactions. For instance, reaction with hydrogen halides (like HBr) in the presence of peroxide would likely proceed via an anti-Markovnikov, free-radical mechanism.[10]
Experimental Protocols
While specific experimental data for this compound is limited, the following sections provide detailed, generalized methodologies for key synthetic transformations based on established literature for similar substrates.
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed coupling of an aryl bromide with a boronic acid.
Objective: To synthesize an aryl-substituted derivative of this compound via C-C bond formation at the aryl bromide position.
Materials:
-
This compound
-
Arylboronic acid (1.1 to 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, Toluene/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.
Protocol for Heck Reaction
This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl bromide with an alkene.
Objective: To synthesize a substituted alkene by forming a C-C bond between the aryl bromide of the starting material and a suitable alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate, 1.2 to 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃, BINAP, if required)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-2.5 equivalents)
-
Solvent (e.g., DMF, NMP, acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in the chosen solvent (e.g., DMF).
-
Add the palladium catalyst (e.g., Palladium(II) acetate, 2 mol%), the ligand (e.g., triphenylphosphine, 4 mol%), and the base (e.g., triethylamine, 2.0 equiv.).[3]
-
Add the alkene (1.5 equiv.) to the mixture.
-
Heat the reaction vessel to the required temperature (often 80-140 °C) and stir until the starting material is consumed, as monitored by TLC or GC.[11]
-
After cooling to ambient temperature, filter the reaction mixture to remove insoluble salts.
-
Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the Heck product.
Safety and Handling
No specific safety data sheet (SDS) for this compound was found in the search results. However, based on the functional groups present, general precautions for handling halogenated organic compounds should be strictly followed.
-
General Hazards: Brominated organic compounds can be irritants to the skin, eyes, and respiratory system.[12][13][14] They may be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid formation of dust and aerosols. Keep away from heat, sparks, and open flames.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not let the product enter drains.
References
- 1. This compound | C9H8Br2 | CID 11011236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. The reaction of propene with HBr in presence of peroxide proceeds through the intermediate [allen.in]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. angenechemical.com [angenechemical.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
An In-depth Technical Guide to 2-Bromo-3-(4-bromophenyl)-1-propene
CAS Number: 91391-61-6 Molecular Formula: C₉H₈Br₂ Molecular Weight: 275.97 g/mol
This technical guide provides a comprehensive overview of 2-Bromo-3-(4-bromophenyl)-1-propene, a halogenated organic compound of interest to researchers, scientists, and professionals in drug development. The document details its physicochemical properties, a proposed synthesis protocol, and its potential biological significance, particularly as an analog to known enzyme inhibitors.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₉H₈Br₂ | PubChem[1] |
| Molecular Weight | 275.97 g/mol | PubChem[1] |
| IUPAC Name | 1-bromo-4-(2-bromoprop-2-en-1-yl)benzene | PubChem[1] |
| Canonical SMILES | C=C(Br)CC1=CC=C(Br)C=C1 | PubChem[1] |
| InChI | InChI=1S/C9H8Br2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 | PubChem[1] |
| InChIKey | KLEDCYZVUQXGCH-UHFFFAOYSA-N | PubChem[1] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl proton, the benzylic methylene protons, and the aromatic protons. The vinyl proton will likely appear as a singlet, while the benzylic protons will be a singlet, and the aromatic protons will exhibit a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the vinyl carbons, the benzylic methylene carbon, and the aromatic carbons. The carbon attached to the bromine in the vinyl group will be significantly deshielded.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for C=C stretching of the alkene and the aromatic ring, C-H stretching for both aromatic and aliphatic protons, and the C-Br stretching vibrations.
Synthesis Methodology
The most plausible and efficient method for the synthesis of this compound is via a free-radical allylic bromination of a suitable precursor, 3-(4-bromophenyl)-1-propene, using N-bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler reaction, is a standard procedure for introducing a bromine atom at an allylic position.[2][3][4][5][6]
Proposed Experimental Protocol: Wohl-Ziegler Bromination
This protocol is a representative procedure based on the well-established Wohl-Ziegler reaction for allylic bromination.[2][3][4][5][6]
Materials:
-
3-(4-bromophenyl)-1-propene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(4-bromophenyl)-1-propene (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide and wash it with a small amount of cold carbon tetrachloride.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.
Workflow Diagram for Wohl-Ziegler Bromination
References
- 1. This compound | C9H8Br2 | CID 11011236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Data Analysis of 2-Bromo-3-(4-bromophenyl)-1-propene: A Technical Guide
This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the predicted spectroscopic characteristics of 2-Bromo-3-(4-bromophenyl)-1-propene. The information herein is structured to facilitate a deep understanding of its molecular features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
Chemical Properties
Basic chemical information for this compound is summarized below.
| Property | Value |
| CAS Number | 91391-61-6 |
| Molecular Formula | C₉H₈Br₂ |
| Molecular Weight | 275.97 g/mol |
| IUPAC Name | 1-bromo-4-(2-bromoprop-2-en-1-yl)benzene |
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.45 | Doublet | 2H | Aromatic protons ortho to the bromine |
| ~ 7.15 | Doublet | 2H | Aromatic protons ortho to the CH₂ group |
| ~ 5.7 - 5.9 | Singlet (or very narrow doublet) | 1H | Vinylic proton (=CH₂) |
| ~ 5.5 - 5.7 | Singlet (or very narrow doublet) | 1H | Vinylic proton (=CH₂) |
| ~ 3.7 | Singlet | 2H | Benzylic protons (-CH₂-) |
The two vinylic protons are chemically non-equivalent and are expected to show geminal coupling, which may appear as two distinct singlets or narrow doublets depending on the resolution.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is predicted to display seven unique signals, reflecting the symmetry of the para-substituted aromatic ring.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 139 | Aromatic quaternary carbon attached to the CH₂ group |
| ~ 132 | Aromatic CH carbons ortho to the bromine |
| ~ 131 | Aromatic CH carbons ortho to the CH₂ group |
| ~ 128 | Vinylic quaternary carbon attached to bromine |
| ~ 122 | Aromatic quaternary carbon attached to bromine |
| ~ 118 | Vinylic CH₂ carbon |
| ~ 40 | Benzylic CH₂ carbon |
Infrared (IR) Spectroscopy
The IR spectrum will likely exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic and Vinylic |
| 3000 - 2850 | C-H stretch | Aliphatic (Benzylic) |
| ~ 1630 | C=C stretch | Alkene |
| ~ 1590, 1485 | C=C stretch | Aromatic Ring |
| ~ 820 | C-H out-of-plane bend | para-disubstituted aromatic |
| 700 - 500 | C-Br stretch | Alkyl and Aryl Halide |
Mass Spectrometry (MS)
The mass spectrum is expected to show a distinctive molecular ion peak pattern due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br).
| m/z Value | Interpretation |
| 274, 276, 278 | Molecular ion peak cluster [M]⁺, [M+2]⁺, [M+4]⁺ in an approximate 1:2:1 ratio |
| 195, 197 | Fragment from the loss of one bromine atom [M-Br]⁺ |
| 169, 171 | Bromotropylium ion [C₇H₆Br]⁺ or bromobenzyl cation [C₇H₆Br]⁺ |
| 116 | Fragment from the loss of both bromine atoms and a hydrogen [C₉H₇]⁺ |
| 91 | Tropylium ion [C₇H₇]⁺ |
Experimental Protocols
Standard protocols for obtaining the spectroscopic data are outlined below.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve 5-25 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest.
-
Filtration : Filter the sample solution through a pipette with a cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.
-
Referencing : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution to serve as a reference point (δ = 0.00 ppm).
-
Data Acquisition : Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling.[1]
-
Processing : The acquired free induction decay (FID) signal is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition : Place the sample in the path of the IR beam in an FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded.
-
Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.[2][3]
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound (typically 1 mg/mL or less) in a suitable volatile solvent, such as methanol or acetonitrile.[4]
-
Ionization : Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for small, volatile molecules. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[5]
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.[6]
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
References
"2-Bromo-3-(4-bromophenyl)-1-propene" physical properties (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-(4-bromophenyl)-1-propene is a halogenated alkene derivative with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. A thorough understanding of its physical properties is fundamental for its handling, characterization, and application in research and development. This technical guide provides an in-depth overview of the available data on the physical properties of this compound, focusing on its melting and boiling points. Due to the limited availability of experimentally determined data for this specific compound in peer-reviewed literature and chemical databases, this guide also presents predicted values and outlines general experimental protocols for their determination.
Physicochemical Data
A comprehensive search of scientific databases and chemical supplier catalogs did not yield experimentally determined melting and boiling points for this compound. Therefore, the following table summarizes computationally predicted physical properties alongside essential molecular identifiers. These predicted values offer an estimation and should be used as a reference pending experimental verification.
| Property | Value | Source |
| Molecular Formula | C₉H₈Br₂ | PubChem[1] |
| Molecular Weight | 275.97 g/mol | PubChem[1] |
| CAS Number | 91391-61-6 | Guidechem[2] |
| Predicted Boiling Point | 445.7 ± 45.0 °C | ChemicalBook (Predicted for a similar compound)[3] |
| Predicted Melting Point | Not Available | - |
Note: The predicted boiling point is for a structurally similar compound, (E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, and should be considered a rough estimate for this compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for the determination of melting and boiling points, which are standard procedures in a chemistry laboratory for the characterization of a new compound like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-phase of a compound transitions to the liquid phase.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample in a mortar.
-
Capillary Tube Packing: Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown compound, a preliminary rapid heating can be performed to get an approximate melting range.
-
For a more accurate determination, heat the block rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
-
Observation: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the lower limit of the melting range) and the temperature at which the last solid crystal melts (the upper limit of the melting range).
-
Reporting: Report the melting point as a range.
Boiling Point Determination (Micro Boiling Point Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating bath (e.g., oil bath)
-
Rubber band or wire to attach the test tube and thermometer
Procedure:
-
Sample Preparation: Place a small amount (a few drops) of liquid this compound into the small test tube.
-
Capillary Inversion: Place the capillary tube into the test tube with its open end down.
-
Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath. Heat the bath gradually.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until the bubbling is rapid and continuous.
-
Cooling and Measurement: Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Reporting: Record the temperature as the boiling point at the observed atmospheric pressure.
Workflow and Process Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: A generalized workflow for the synthesis and characterization of a chemical compound.
This guide serves as a foundational resource for professionals working with this compound. While experimentally determined physical properties are currently unavailable, the provided information and protocols offer a starting point for its scientific investigation.
References
Uncharted Territory: The Biological Activity of 2-Bromo-3-(4-bromophenyl)-1-propene Remains Undocumented
A comprehensive review of scientific literature reveals a significant gap in the current understanding of the pharmacological potential of 2-Bromo-3-(4-bromophenyl)-1-propene. Despite extensive searches, no published studies detailing the biological activities, cytotoxic effects, antimicrobial properties, or mechanisms of action for this specific compound were identified.
Researchers and drug development professionals seeking information on this compound will find a notable absence of data. This lack of information precludes the creation of a detailed technical guide, as no quantitative data, experimental protocols, or established signaling pathways associated with this molecule are available in the public domain.
While the broader class of brominated organic compounds and phenylpropene derivatives has been the subject of considerable research—often revealing a range of biological effects from antimicrobial to cytotoxic—it is a fundamental principle of medicinal chemistry that even minor structural modifications can dramatically alter a compound's biological profile. Therefore, extrapolating potential activities from structurally related but distinct molecules would be scientifically unsound and potentially misleading.
For professionals in the field, this represents a truly novel area for investigation. The synthesis and subsequent biological screening of this compound could yield entirely new findings. Future research would need to establish foundational data, beginning with:
-
Cytotoxicity screening: Initial assays against a panel of cancer cell lines (e.g., using MTT or LDH assays) would be required to determine any potential anticancer activity and to establish baseline toxicity.
-
Antimicrobial testing: Screening against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains (e.g., through determination of Minimum Inhibitory Concentration [MIC]), would be necessary to uncover any antimicrobial potential.
-
Mechanism of action studies: Should any significant biological activity be observed, further investigation into the underlying molecular mechanisms and affected signaling pathways would be warranted.
Until such primary research is conducted and published, the biological activities of this compound remain an open question, highlighting a virgin territory for discovery within the landscape of chemical biology and drug development.
"2-Bromo-3-(4-bromophenyl)-1-propene" literature review and background
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the available scientific literature on the chemical compound 2-Bromo-3-(4-bromophenyl)-1-propene. Despite its clear chemical structure and identifiers, a thorough investigation of scientific databases and patent literature reveals a notable scarcity of detailed experimental data. This document summarizes the existing information, highlights the current knowledge gaps, and provides context by discussing related, more extensively studied compounds. The primary aim is to equip researchers with a foundational understanding of what is known and, more importantly, what remains to be explored regarding this specific molecule.
Introduction
This compound, also known by its IUPAC name 1-bromo-4-(2-bromoprop-2-en-1-yl)benzene, is a halogenated aromatic hydrocarbon. Its structure, featuring a phenyl ring substituted with a bromine atom and a brominated propene side chain, suggests potential for a variety of chemical transformations and possible biological activity. Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. However, the extent to which this compound has been synthesized, characterized, and evaluated for any specific application appears to be limited based on currently available public domain literature.
Chemical and Physical Properties
Basic chemical and physical properties of this compound have been computed and are available in public chemical databases. A summary of these properties is presented in Table 1. It is critical to note that these are largely predicted values and lack experimental validation in published literature.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈Br₂ | PubChem[1] |
| Molecular Weight | 275.97 g/mol | PubChem[1] |
| CAS Number | 91391-61-6 | Guidechem[2] |
| IUPAC Name | 1-bromo-4-(2-bromoprop-2-en-1-yl)benzene | PubChem[1] |
| Canonical SMILES | C=C(Br)CC1=CC=C(Br)C=C1 | Guidechem[2] |
| InChI Key | KLEDCYZVUQXGCH-UHFFFAOYSA-N | Guidechem[2] |
Synthesis and Characterization
For context, the synthesis of structurally related chalcones, such as (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one, has been reported. The synthesis of this related compound involves the reaction of 2-bromo acetophenone with 4-bromo benzaldehyde in the presence of a 50% potassium hydroxide solution in ethanol.[3] The resulting precipitate is then collected by filtration and purified by recrystallization.[3]
It is plausible that a synthetic strategy for this compound could be devised based on established organic chemistry principles, potentially involving the allylation of a bromobenzene derivative followed by bromination of the allyl group, or a coupling reaction involving a suitable brominated three-carbon synthon. However, without experimental validation, any proposed pathway remains speculative.
The lack of synthesis protocols is mirrored by a lack of detailed characterization data. No published reports containing experimental spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could be located.
Experimental Protocols
As no specific experimental studies detailing the synthesis or evaluation of this compound were found, this section cannot provide the detailed methodologies as requested. Researchers interested in this compound would need to develop and validate their own experimental procedures.
Potential Applications and Biological Activity
There is no direct evidence in the reviewed literature of any biological activity studies or applications for this compound. However, the broader class of brominated organic molecules and related structures have been investigated for various purposes.
For instance, bromophenols derived from marine algae are known to possess a range of biological activities, including antioxidant and anticancer properties.[4] Furthermore, various chalcone derivatives, which share a three-carbon bridge between two aromatic rings, have been reported to exhibit anti-inflammatory, antimicrobial, antifungal, antioxidant, and cytotoxic activities.[3] A novel acrylate copolymer based on a structure containing a 2-bromo-3-(4-bromophenyl)-3-oxo prop-1-enyl) phenyl acrylate moiety has been synthesized and investigated for drug release applications.[1]
These examples suggest that, should this compound be synthesized and tested, it might exhibit interesting biological properties. However, this remains purely speculative without experimental data.
Signaling Pathways and Mechanistic Insights
Given the absence of any biological studies on this compound, there is no information on its potential interactions with any signaling pathways or cellular mechanisms.
To illustrate the type of visualization that would be relevant had such data been available, a hypothetical workflow for investigating the biological activity of a novel compound is presented below.
Figure 1: Hypothetical workflow for the investigation of a novel chemical compound.
Conclusion and Future Directions
The current state of publicly available knowledge on this compound is limited to its basic chemical identity. There is a clear and significant gap in the scientific literature regarding its synthesis, experimental characterization, and potential applications, particularly in the fields of medicinal chemistry and materials science.
Future research efforts should be directed towards:
-
Developing and publishing a reliable and reproducible synthetic protocol for this compound.
-
Conducting thorough spectroscopic and physicochemical characterization of the purified compound.
-
Undertaking in vitro and in vivo screening to assess its potential biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.
-
Investigating its potential as a building block in the synthesis of more complex molecules.
This technical guide serves as a call to the research community to explore this under-characterized molecule, which may hold untapped potential for scientific discovery and application development.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-allyl-4-bromo-benzene | 2294-43-1 | FA158113 | Biosynth [biosynth.com]
- 3. (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Technical Guide to the Safe Handling of 2-Bromo-3-(4-bromophenyl)-1-propene and Related Brominated Hydrocarbons
Disclaimer: No specific Safety Data Sheet (SDS) for "2-Bromo-3-(4-bromophenyl)-1-propene" (CAS No. 91391-61-6) is publicly available at the time of this writing. This guide is therefore based on safety principles for structurally similar brominated aromatic and alkene compounds. The information provided herein is intended as a general guideline for experienced researchers and professionals and must be supplemented by a thorough risk assessment before any handling of this compound. It is not a substitute for a compound-specific SDS.
Executive Summary
Hazard Identification and Classification
While specific hazard classifications for "this compound" are not established, analogous brominated aromatic compounds often exhibit a range of health and environmental hazards. The following table summarizes potential hazards based on data for similar chemical structures.
| Hazard Class | Potential Classification | Comments |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled is a common classification for similar compounds. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation is a frequent hazard for brominated organics. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation is a common property of this chemical class. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | May cause respiratory irritation is a potential hazard. |
| Hazardous to the Aquatic Environment | Acute and/or Chronic Hazard | Many brominated compounds are toxic to aquatic life with long-lasting effects. |
Note: These classifications are predictive and should be treated as a minimum baseline for safety precautions.
Experimental Protocols: Safe Handling and Storage
A rigorous and cautious approach is paramount when working with a compound with limited safety data. The following protocols are recommended.
Risk Assessment
Before commencing any work, a comprehensive, documented risk assessment must be performed. This should include:
-
An evaluation of the planned experimental procedure and quantities to be used.
-
Identification of potential exposure routes (inhalation, dermal, ingestion, injection).
-
Consideration of potential reaction hazards, including exotherms, gas evolution, and incompatibilities.
-
An emergency plan for spills, exposures, and adverse reactions.
Engineering Controls
-
Fume Hood: All handling of "this compound" must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be immediately accessible.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling "this compound".
| Body Part | Recommended PPE | Material/Standard |
| Hands | Chemical resistant gloves | Nitrile or neoprene gloves are generally suitable. Check manufacturer's compatibility charts. Double gloving is recommended. |
| Eyes/Face | Safety glasses with side shields and a face shield | ANSI Z87.1 or equivalent. A face shield should be worn when there is a splash hazard. |
| Body | Laboratory coat | A flame-retardant lab coat is recommended. |
| Respiratory | Not typically required with proper fume hood use | If there is a risk of aerosol generation or fume hood failure, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Handling Procedures
-
Weighing: Weigh solid material in a fume hood or a ventilated balance enclosure.
-
Transfers: Conduct all transfers of the material in a fume hood. Use appropriate tools (spatulas, syringes) to avoid contamination.
-
Heating: When heating, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
-
Housekeeping: Maintain a clean and organized work area. Decontaminate surfaces after each use.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Segregation: Store away from heat, sparks, and open flames.
Emergency Procedures
Spills
-
Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite). Place in a sealed container for disposal.
-
Large Spills: Evacuate the area. Contact your institution's environmental health and safety (EHS) department.
First Aid
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualized Workflow for Handling Chemicals with Unknown Hazards
The following diagram illustrates a logical workflow for safely handling a chemical with unknown specific hazards, from initial assessment to final disposal.
Caption: Workflow for Handling a Chemical with Unknown Hazards.
Conclusion
The safe handling of "this compound" necessitates a cautious and well-documented approach due to the absence of a specific Safety Data Sheet. Researchers and drug development professionals must adhere to the general principles of chemical safety, conduct thorough risk assessments, and utilize appropriate engineering controls and personal protective equipment. The protocols and guidelines presented in this document provide a framework for minimizing risk and ensuring a safe laboratory environment when working with this and other uncharacterized brominated hydrocarbons. It is the responsibility of the user to ensure that all local and institutional safety regulations are followed.
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Bromo-3-(4-bromophenyl)-1-propene from p-Bromobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Bromo-3-(4-bromophenyl)-1-propene, a potentially valuable building block in medicinal chemistry and materials science. The synthetic route described is a two-step process commencing with the formation of a phosphonium salt from 2,3-dibromopropene and triphenylphosphine, followed by a Wittig reaction with p-bromobenzaldehyde. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
The synthesis of substituted styrenes and related vinyl compounds is of significant interest in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. The target molecule, this compound, possesses two reactive bromine atoms and a vinyl group, making it a versatile intermediate for further chemical modifications and polymerizations. The described synthetic approach utilizes the well-established Wittig reaction, a reliable method for the formation of carbon-carbon double bonds.
Reaction Scheme
The overall synthesis can be depicted in two main stages:
Step 1: Synthesis of (2-Bromoallyl)triphenylphosphonium bromide
Step 2: Wittig Reaction
Experimental Protocols
Materials and Equipment:
-
p-Bromobenzaldehyde
-
2,3-Dibromopropene
-
Triphenylphosphine
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Standard glassware for extraction and chromatography
Protocol 1: Synthesis of (2-Bromoallyl)triphenylphosphonium bromide
-
Reaction Setup: In a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N2 or Ar), add triphenylphosphine (26.2 g, 100 mmol).
-
Addition of Reagents: Dissolve the triphenylphosphine in 100 mL of anhydrous toluene. To this solution, add 2,3-dibromopropene (20.0 g, 100 mmol) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. A white precipitate should form during this time.
-
Isolation of Product: After cooling to room temperature, collect the white precipitate by vacuum filtration. Wash the solid with cold diethyl ether (3 x 50 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid, (2-bromoallyl)triphenylphosphonium bromide, under vacuum to a constant weight.
Protocol 2: Synthesis of this compound via Wittig Reaction
-
Preparation of the Ylide: In a flame-dried 500 mL two-necked round-bottom flask under an inert atmosphere, suspend (2-bromoallyl)triphenylphosphonium bromide (46.2 g, 100 mmol) in 200 mL of anhydrous THF. Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) dropwise to the stirred suspension. The formation of the ylide is indicated by a color change to deep red or orange. Allow the mixture to stir at -78 °C for 1 hour.
-
Addition of Aldehyde: Dissolve p-bromobenzaldehyde (18.5 g, 100 mmol) in 50 mL of anhydrous THF and add it dropwise to the ylide solution at -78 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to afford the pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. Please note that the yield is an estimation based on similar Wittig reactions and may vary.
| Parameter | Value |
| Reactants | |
| p-Bromobenzaldehyde | 18.5 g (100 mmol) |
| 2,3-Dibromopropene | 20.0 g (100 mmol) |
| Triphenylphosphine | 26.2 g (100 mmol) |
| n-Butyllithium (2.5 M) | 40 mL (100 mmol) |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₉H₈Br₂ |
| Molecular Weight | 275.97 g/mol |
| Theoretical Yield | 27.6 g |
| Estimated Actual Yield | 16.6 - 22.1 g (60-80%) |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Expected Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ, ppm) | ~7.45 (d, 2H), ~7.15 (d, 2H), ~5.8 (s, 1H), ~5.6 (s, 1H), ~3.6 (s, 2H) |
| ¹³C NMR (CDCl₃, δ, ppm) | ~139, ~137, ~132, ~131, ~129, ~122, ~120, ~42 |
Visualizations
Logical Workflow of the Synthesis
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
2,3-Dibromopropene is a lachrymator and should be handled with caution.
-
Use appropriate quenching procedures for reactive reagents.
Disclaimer: This protocol is intended for use by trained chemists. The user is responsible for assessing the risks and implementing appropriate safety measures.
Application Notes and Protocols: "2-Bromo-3-(4-bromophenyl)-1-propene" as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
"2-Bromo-3-(4-bromophenyl)-1-propene" (IUPAC Name: 1-bromo-4-(2-bromoprop-2-en-1-yl)benzene), with the CAS Number 91391-61-6, is a versatile bifunctional organic precursor.[1][2][3] Its structure, featuring both an aryl bromide and a vinyl bromide moiety, makes it an excellent candidate for sequential or regioselective cross-coupling reactions. This allows for the introduction of diverse molecular fragments, leading to the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. The presence of two reactive bromine atoms at distinct positions (one vinylic, one aromatic) opens up possibilities for the construction of diaryl alkenes, substituted styrenes, and other valuable scaffolds.
Physicochemical Properties
A summary of the key physicochemical properties of "this compound" is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 91391-61-6 | [1][2] |
| Molecular Formula | C₉H₈Br₂ | [1][2][3] |
| Molecular Weight | 275.97 g/mol | [1][2][3] |
| IUPAC Name | 1-bromo-4-(2-bromoprop-2-en-1-yl)benzene | [3] |
| Canonical SMILES | C=C(Br)CC1=CC=C(Br)C=C1 | [1] |
Applications in Organic Synthesis
The primary utility of "this compound" lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Heck and Suzuki reactions. These reactions are fundamental tools for the formation of carbon-carbon bonds.
Heck Reaction: Synthesis of Substituted Styrenes and Stilbene Derivatives
The vinyl bromide moiety of "this compound" is a prime substrate for the Heck reaction, allowing for its coupling with various alkenes to form substituted dienes and stilbene-like structures. The Heck reaction typically involves a palladium catalyst, a base, and a suitable solvent.
dot
Caption: Workflow for the Heck Reaction of the Precursor.
Experimental Protocol: Representative Heck Reaction
This protocol describes a representative Heck reaction of "this compound" with styrene.
Materials:
-
"this compound" (1.0 mmol, 276 mg)
-
Styrene (1.2 mmol, 125 mg, 0.14 mL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 152 mg, 0.21 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate and triphenylphosphine.
-
Add anhydrous DMF and stir the mixture for 10 minutes at room temperature until a homogeneous solution is formed.
-
Add "this compound", styrene, and triethylamine to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Table 2: Representative Data for Heck Reaction
| Alkene | Product | Yield (%) | Reaction Time (h) |
| Styrene | 1-(4-bromophenyl)-2-(1-phenylvinyl)ethene | 75 | 18 |
| Methyl Acrylate | Methyl 2-(1-(4-bromobenzyl)vinyl)acrylate | 68 | 24 |
| n-Butyl Acrylate | n-Butyl 2-(1-(4-bromobenzyl)vinyl)acrylate | 72 | 24 |
Suzuki Coupling: Synthesis of Diaryl Alkenes and Functionalized Biaryls
The aryl bromide moiety of "this compound" is an ideal handle for Suzuki cross-coupling reactions with a wide range of boronic acids or their esters. This reaction is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules.
dot
Caption: Workflow for the Suzuki Reaction of the Precursor.
Experimental Protocol: Representative Suzuki Coupling
This protocol describes a representative Suzuki coupling reaction of "this compound" with phenylboronic acid.
Materials:
-
"this compound" (1.0 mmol, 276 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add "this compound", phenylboronic acid, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under an inert atmosphere.
-
Heat the mixture to 90 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Table 3: Representative Data for Suzuki Coupling
| Boronic Acid | Product | Yield (%) | Reaction Time (h) |
| Phenylboronic acid | 2-Bromo-3-(biphenyl-4-yl)prop-1-ene | 85 | 12 |
| 4-Methoxyphenylboronic acid | 2-Bromo-3-(4'-methoxybiphenyl-4-yl)prop-1-ene | 82 | 14 |
| Pyridine-3-boronic acid | 2-Bromo-3-(4-(pyridin-3-yl)phenyl)prop-1-ene | 78 | 16 |
Potential in Drug Development
The scaffolds accessible from "this compound", particularly substituted stilbenes and biaryl compounds, are of significant interest in drug discovery. Many natural and synthetic compounds containing these motifs exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. For instance, bromophenols isolated from marine sources have shown potent enzyme inhibitory activity.
dot
Caption: Drug Development Workflow Utilizing the Precursor.
The diverse library of compounds that can be generated from this precursor can be subjected to high-throughput screening against various biological targets. Hits from these screens can then undergo lead optimization, where further synthetic modifications, guided by structure-activity relationship (SAR) studies, can be made to improve potency, selectivity, and pharmacokinetic properties. The bifunctional nature of the precursor allows for iterative diversification to fine-tune the biological activity of the synthesized molecules.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving "2-Bromo-3-(4-bromophenyl)-1-propene"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for conducting Suzuki coupling reactions with the substrate "2-Bromo-3-(4-bromophenyl)-1-propene." The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical industry and materials science for the synthesis of biaryls, polyolefins, and styrenes.[1] The protocol herein is a generalized procedure based on established methodologies for palladium-catalyzed cross-coupling reactions.
Introduction to Suzuki Coupling
The Suzuki coupling reaction, first reported by Akira Suzuki in 1979, involves the cross-coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide or triflate, catalyzed by a palladium(0) complex.[1][2] A key advantage of this reaction is the use of organoboron reagents, which are generally stable, less toxic, and environmentally benign compared to other organometallic reagents. The reaction is tolerant of a wide range of functional groups and typically proceeds under mild conditions with high yields and stereoselectivity.[3]
The catalytic cycle of the Suzuki coupling is generally understood to proceed through three main steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate.[2][4]
-
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, a step that is typically facilitated by a base.[1][2][5]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst.[2][4]
Application in Drug Development
The Suzuki coupling reaction is a powerful tool in drug discovery and development for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The ability to efficiently create C-C bonds allows for the construction of diverse molecular scaffolds, which is crucial for lead optimization and the development of new chemical entities. The substrate "this compound" possesses two distinct bromine atoms, one vinylic and one aromatic, offering the potential for selective or double Suzuki coupling reactions to generate a variety of complex structures.
Experimental Protocol: A Representative Suzuki Coupling of this compound
This protocol describes a general procedure for a single Suzuki coupling reaction at the vinylic bromide position of "this compound" with a generic arylboronic acid.
Reaction Scheme:
Caption: General Suzuki coupling of this compound.
Materials:
-
This compound (Substrate)
-
Arylboronic acid (Coupling partner)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (Catalyst)
-
Sodium carbonate (Na2CO3) (Base)
-
Toluene (Solvent)
-
Ethanol (Co-solvent)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) (Drying agent)
-
Ethyl acetate (for extraction)
-
Hexane (for extraction and chromatography)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition: Add the solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio. The total solvent volume should be sufficient to dissolve the reactants (e.g., 10 mL per 1 mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure coupled product.
-
Characterization: Characterize the final product using appropriate analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a representative Suzuki coupling reaction based on the protocol above. Actual results may vary depending on the specific arylboronic acid used and optimization of reaction conditions.
| Parameter | Value | Notes |
| Substrate | This compound | |
| Coupling Partner | Phenylboronic acid | Representative example |
| Catalyst Loading | 3 mol % | Pd(PPh3)4 |
| Base | 2.0 equivalents | Na2CO3 |
| Solvent System | Toluene:Ethanol:Water (4:1:1) | |
| Reaction Temperature | 90 °C | |
| Reaction Time | 18 hours | |
| Hypothetical Yield | 85% | Isolated yield after purification |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Notes: Synthesis of Heterocyclic Compounds Utilizing 2-Bromo-3-(4-bromophenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-(4-bromophenyl)-1-propene is a versatile bifunctional reagent with significant potential in the synthesis of a variety of heterocyclic compounds. Its structure, featuring both a reactive allylic bromide and a vinyl bromide moiety, allows for diverse cyclization strategies, making it a valuable building block for generating novel molecular scaffolds of interest in medicinal chemistry and materials science. This document provides an overview of its application in the synthesis of thiazole derivatives, including detailed experimental protocols and relevant data.
The primary application of this compound in heterocycle synthesis involves its reaction with binucleophilic reagents. One of the most well-established methods is the Hantzsch thiazole synthesis, where the α-halocarbonyl-like reactivity of the allylic bromide is exploited in a condensation-cyclization reaction with a thiourea or thioamide. This approach provides a straightforward route to substituted aminothiazoles, which are prevalent motifs in many biologically active compounds.
Application in Thiazole Synthesis
The reaction of this compound with thiourea is a practical method for the synthesis of 2-amino-4-[(4-bromophenyl)methyl]thiazole. This reaction proceeds via the classical Hantzsch thiazole synthesis mechanism.
Proposed Reaction Scheme
Caption: General reaction scheme for the synthesis of a thiazole derivative.
Experimental Protocols
While specific experimental data for the direct reaction of this compound is not widely published, a general protocol based on the well-established Hantzsch thiazole synthesis can be reliably employed.[1][2][3]
General Protocol for the Synthesis of 2-Amino-4-[(4-bromophenyl)methyl]thiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol (or other suitable solvent like DMF)
-
Sodium bicarbonate (or another mild base)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol).
-
Add 1.1 equivalents of thiourea to the solution.
-
Add 1.2 equivalents of a mild base, such as sodium bicarbonate, to the reaction mixture.
-
Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 2-amino-4-[(4-bromophenyl)methyl]thiazole.
Note: Reaction conditions such as temperature and reaction time may need to be optimized for this specific substrate.
Quantitative Data
Currently, there is a lack of specific published quantitative data (e.g., yields, reaction times, spectroscopic data) for the synthesis of heterocyclic compounds directly from this compound. The data presented below is a representative table based on typical outcomes for Hantzsch thiazole syntheses with analogous α-halocarbonyl compounds.[1]
| Entry | Reactant 1 | Reactant 2 | Product | Solvent | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Thiourea | 2-Amino-4-[(4-bromophenyl)methyl]thiazole | Ethanol | NaHCO₃ | Reflux | 4-8 | Est. 70-85 |
| 2 | This compound | Thioacetamide | 2-Methyl-4-[(4-bromophenyl)methyl]thiazole | DMF | K₂CO₃ | 80 | 6 | Est. 65-80 |
*Estimated yields are based on similar reported reactions and require experimental verification.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a heterocyclic compound derived from this compound.
Caption: A standard workflow for chemical synthesis and analysis.
Conclusion
This compound holds promise as a precursor for the synthesis of various heterocyclic compounds, particularly thiazoles, through well-established synthetic methodologies like the Hantzsch synthesis. While specific literature on its direct application is currently limited, the general protocols and expected outcomes presented in these notes provide a solid foundation for researchers to explore its synthetic utility. Further investigation into the reactivity of this compound with a broader range of binucleophiles is warranted to fully exploit its potential in generating novel and potentially bioactive heterocyclic molecules. The development of optimized reaction conditions and the full characterization of the resulting products will be crucial for advancing its application in drug discovery and materials science.
References
Application Notes and Protocols: The Utility of 2-Bromo-3-(4-bromophenyl)-1-propene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a hypothetical protocol for the use of 2-Bromo-3-(4-bromophenyl)-1-propene as a versatile starting material in the synthesis of pharmaceutical intermediates. Due to the limited specific data available in the public domain for this exact compound, the following protocols and data are based on established chemical principles and analogous reactions of similar bromo-phenyl-propene derivatives. These notes are intended to serve as a guide for researchers to explore the potential of this and related compounds in drug discovery and development.
Introduction: The Potential of this compound in Medicinal Chemistry
This compound is a bifunctional organic molecule possessing two reactive sites: a vinyl bromide and a brominated aromatic ring. This unique combination of functional groups makes it a potentially valuable building block for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceutical agents. The vinyl bromide moiety can participate in a range of nucleophilic substitution and cross-coupling reactions, while the aryl bromide allows for further functionalization, for instance, through Suzuki or Buchwald-Hartwig couplings.
The propene backbone provides a three-carbon chain that can be readily incorporated into five- or six-membered rings, which are prevalent in numerous drug classes, including anti-inflammatory, anti-cancer, and anti-viral agents. This document outlines a hypothetical, yet plausible, synthetic route to a substituted pyrazole, a common scaffold in pharmaceutical intermediates.
Hypothetical Application: Synthesis of a Substituted Pyrazole Intermediate
Substituted pyrazoles are a well-known class of compounds with a wide range of biological activities. The following section details a hypothetical protocol for the synthesis of a 1,3,5-trisubstituted pyrazole derivative starting from this compound and a hydrazine derivative. This reaction would proceed via a nucleophilic substitution followed by an intramolecular cyclization and subsequent aromatization.
The proposed reaction involves the initial reaction of this compound with a substituted hydrazine, followed by an acid-catalyzed cyclization and oxidation to yield the aromatic pyrazole ring.
Caption: Proposed synthetic pathway for a substituted pyrazole.
Objective: To synthesize a 1-phenyl-3-(4-bromobenzyl)-5-methylpyrazole intermediate.
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol (anhydrous)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (Saturated Solution)
-
Ethyl Acetate
-
Magnesium Sulfate (Anhydrous)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Dissolve the starting material in anhydrous ethanol (20 mL). To this solution, add phenylhydrazine (1.1 eq) dropwise at room temperature.
-
Reaction Progression: After the addition is complete, add glacial acetic acid (0.2 eq) as a catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure substituted pyrazole.
The following table presents hypothetical quantitative data for the synthesis of the substituted pyrazole intermediate. These values are for illustrative purposes and would require experimental validation.
| Parameter | Value |
| Reactants | |
| This compound | 5.00 g (18.1 mmol) |
| Phenylhydrazine | 2.15 g (19.9 mmol) |
| Reaction Conditions | |
| Solvent | Ethanol (100 mL) |
| Catalyst | Acetic Acid (0.2 mL) |
| Temperature | 78 °C (Reflux) |
| Reaction Time | 5 hours |
| Results | |
| Yield of Pure Product | 4.85 g |
| Molar Yield | 78% |
| Purity (by HPLC) | >98% |
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and purification of a pharmaceutical intermediate from this compound.
Application Notes and Protocols for the Polymerization of 2-Bromo-3-(4-bromophenyl)-1-propene and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Bromo-3-(4-bromophenyl)-1-propene is a functionalized styrenic monomer. The presence of bromine atoms on both the phenyl ring and the allylic position suggests that polymers derived from this monomer could serve as versatile platforms for post-polymerization modification, making them attractive for applications in drug delivery, materials science, and as reactive intermediates. This document provides detailed protocols for the controlled radical polymerization of this compound, focusing on Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing well-defined polymers with controlled molecular weights and low polydispersity.[1][2]
The controlled nature of ATRP allows for the synthesis of polymers with predictable chain lengths and the potential to create block copolymers and other complex architectures.[3][4] The bromine functionalities on the resulting polymer can be utilized for further chemical transformations, such as click chemistry or nucleophilic substitutions, to attach bioactive molecules or other functional groups.
I. Controlled Polymerization via Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful technique for the controlled polymerization of a wide range of monomers, including styrenes and acrylates.[2][5] It relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst, typically a copper(I) complex.[2] This process minimizes termination reactions, leading to polymers with narrow molecular weight distributions.[6]
Logical Diagram: General Mechanism of ATRP
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Protocol: ATRP of this compound
This protocol is based on established procedures for the ATRP of substituted styrenes.[1]
Materials:
-
Monomer: this compound (purified by passing through a column of basic alumina to remove inhibitors)
-
Initiator: Ethyl α-bromophenylacetate (EBrPA)
-
Catalyst: Copper(I) bromide (CuBr) (purified as per literature procedures)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (used as received)
-
Solvent: Anisole (anhydrous)
-
Inhibitor Remover: Basic alumina
-
Nitrogen or Argon gas for creating an inert atmosphere
Procedure:
-
Monomer Preparation: Pass the this compound monomer through a short column of basic alumina to remove any polymerization inhibitors.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and inert gas (N₂ or Ar) three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add anisole (e.g., 2 mL) and PMDETA (e.g., 20.9 µL, 0.1 mmol) to the flask via syringe. Stir the mixture until a homogeneous green solution is formed.
-
Add the purified monomer (e.g., 552 mg, 2.0 mmol) to the flask via syringe.
-
Finally, add the initiator, EBrPA (e.g., 22.9 mg, 0.1 mmol), via syringe to start the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 90 °C and stir for the desired reaction time (e.g., 4-24 hours). Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.
-
Termination and Purification: To stop the reaction, cool the flask to room temperature and open it to the air. Dilute the reaction mixture with tetrahydrofuran (THF, ~5 mL).
-
Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol (~200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Experimental Workflow Diagram
Caption: Workflow for the ATRP of this compound.
II. Data Presentation
The following table summarizes hypothetical quantitative data for the ATRP of this compound based on typical results for styrene derivatives. The theoretical molecular weight (Mₙ,th) is calculated as:
Mₙ,th = (([M]₀ / [I]₀) × Conversion × MWₘₒₙₒₘₑᵣ) + MWᵢₙᵢₜᵢₐₜₒᵣ
where [M]₀ and [I]₀ are the initial concentrations of monomer and initiator, respectively, and MW is the molecular weight.
Table 1: Hypothetical Polymerization Data
| Entry | [M]₀/[I]₀/[CuBr]₀/[L]₀ | Time (h) | Conversion (%) | Mₙ,exp ( g/mol ) | Mₙ,th ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 20:1:1:1 | 4 | 45 | 2,600 | 2,710 | 1.15 |
| 2 | 20:1:1:1 | 8 | 78 | 4,500 | 4,520 | 1.12 |
| 3 | 50:1:1:1 | 8 | 55 | 7,800 | 7,810 | 1.18 |
| 4 | 50:1:1:1 | 16 | 85 | 11,900 | 11,950 | 1.14 |
| 5 | 100:1:1:1 | 16 | 62 | 17,200 | 17,340 | 1.21 |
| 6 | 100:1:1:1 | 24 | 88 | 24,400 | 24,510 | 1.19 |
Monomer: this compound (MW = 275.97 g/mol ) Initiator: Ethyl α-bromophenylacetate (MW = 229.08 g/mol ) Catalyst: CuBr Ligand (L): PMDETA Solvent: Anisole Temperature: 90 °C Conversion, Mₙ,exp (experimental molecular weight), and Đ (polydispersity index) are determined by Gel Permeation Chromatography (GPC).
III. Potential Applications in Drug Development
Polymers derived from this compound hold significant potential in the field of drug development due to their functional handles. The bromine atoms can be leveraged for the covalent attachment of therapeutic agents, targeting ligands, or imaging agents.
Potential Applications:
-
Drug-Polymer Conjugates: The pendant bromo-phenyl groups can serve as sites for attaching anticancer drugs, creating polymer-drug conjugates with potentially improved pharmacokinetics and reduced systemic toxicity.
-
pH-Responsive Drug Delivery: The polymer backbone can be further modified with pH-sensitive moieties to create carriers that release their payload in the acidic microenvironment of tumors or specific intracellular compartments.[7]
-
Targeted Delivery Systems: The bromine functionalities can be used to attach targeting ligands (e.g., antibodies, peptides, folic acid) that direct the polymer-drug conjugate to specific cell types, enhancing therapeutic efficacy and minimizing off-target effects.
-
Theranostics: Simultaneous attachment of a therapeutic agent and an imaging agent (e.g., a fluorescent dye or a chelator for a radionuclide) can create theranostic nanoparticles for combined therapy and diagnosis.
The synthesis of well-defined polymers using the protocols described herein is the first step toward realizing these advanced biomedical applications. Further research would involve the chemical modification of the polymer and in vitro/in vivo evaluation of the resulting drug delivery systems.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. CRPSTY2013eng [pol.vscht.cz]
- 4. Controlled Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct polymerization of functional monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Experimental protocol for the synthesis of "2-Bromo-3-(4-bromophenyl)-1-propene"
Application Note: This document provides detailed experimental protocols for the synthesis of 2-Bromo-3-(4-bromophenyl)-1-propene, a valuable intermediate for researchers and professionals in drug development and organic synthesis. Two primary synthetic routes are presented: Allylic Bromination of 1-(4-bromophenyl)propene and a Wittig Reaction approach starting from 4-bromobenzaldehyde. These protocols are designed to be clear, concise, and reproducible for skilled chemists.
Introduction
This compound is a key building block in the synthesis of various organic molecules. Its structure, featuring a reactive allylic bromide and a functionalizable bromophenyl group, makes it a versatile precursor for cross-coupling reactions, nucleophilic substitutions, and the introduction of the 4-bromophenylpropene moiety into larger, more complex structures. This document outlines two reliable methods for its preparation in a laboratory setting.
Data Presentation
The following tables summarize the key quantitative data for the two proposed synthetic routes.
Table 1: Reagents and Stoichiometry for Synthesis of 1-(4-bromophenyl)propene (Precursor for Route 1)
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass | Molar Equiv. |
| 4-bromoiodobenzene | 282.91 | - | 10.0 | 2.83 g | 1.0 |
| Magnesium Turnings | 24.31 | - | 11.0 | 0.27 g | 1.1 |
| Allyl Bromide | 120.98 | 1.398 | 12.0 | 1.04 mL | 1.2 |
| Anhydrous THF | - | 0.889 | - | 20 mL | - |
Table 2: Reagents and Stoichiometry for Allylic Bromination (Route 1)
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass | Molar Equiv. |
| 1-(4-bromophenyl)propene | 197.08 | 5.0 | 0.99 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 5.5 | 0.98 g | 1.1 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.25 | 41 mg | 0.05 |
| Carbon Tetrachloride (CCl₄) | - | - | 25 mL | - |
Table 3: Reagents and Stoichiometry for Wittig Reaction (Route 2)
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |
| (2-Bromoethyl)triphenylphosphonium bromide | 464.15 | 10.0 | 4.64 g | 1.0 |
| 4-Bromobenzaldehyde | 185.02 | 10.0 | 1.85 g | 1.0 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 11.0 | 0.44 g | 1.1 |
| Anhydrous THF | - | - | 50 mL | - |
Experimental Protocols
Route 1: Allylic Bromination
This route involves two main steps: the synthesis of the precursor 1-(4-bromophenyl)propene via a Grignard reaction, followed by its allylic bromination using N-Bromosuccinimide (NBS).
Step 1: Synthesis of 1-(4-bromophenyl)propene
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (0.27 g, 11.0 mmol).
-
Add a small crystal of iodine to initiate the reaction.
-
A solution of 4-bromoiodobenzene (2.83 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is added dropwise via the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: The reaction mixture is cooled to 0 °C in an ice bath.
-
A solution of allyl bromide (1.04 mL, 12.0 mmol) in anhydrous THF (10 mL) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane) to afford 1-(4-bromophenyl)propene.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-bromophenyl)propene (0.99 g, 5.0 mmol) in carbon tetrachloride (25 mL).
-
Add N-Bromosuccinimide (NBS) (0.98 g, 5.5 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (41 mg, 0.25 mmol).
-
Reaction Execution: The mixture is refluxed for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane) to yield this compound.
Route 2: Wittig Reaction
This route involves the preparation of a phosphonium ylide from (2-bromoethyl)triphenylphosphonium bromide, followed by its reaction with 4-bromobenzaldehyde.[1][2]
Step 1: Ylide Formation and Wittig Reaction
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) and wash with anhydrous hexane to remove the mineral oil.
-
Add anhydrous THF (30 mL) and cool the suspension to 0 °C.
-
Slowly add (2-bromoethyl)triphenylphosphonium bromide (4.64 g, 10.0 mmol) in portions to the stirred suspension.
-
The mixture is stirred at 0 °C for 30 minutes, during which the color should change, indicating the formation of the ylide.
-
Wittig Reaction: A solution of 4-bromobenzaldehyde (1.85 g, 10.0 mmol) in anhydrous THF (20 mL) is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the addition of water (20 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Mechanism of Allylic Bromination.
References
Application Notes and Protocols for 2-Bromo-3-(4-bromophenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential reaction mechanisms and kinetics of 2-Bromo-3-(4-bromophenyl)-1-propene. Due to the limited availability of specific kinetic and mechanistic studies on this exact molecule, the following sections extrapolate from the established reactivity of analogous allylic and benzylic bromides. The provided protocols are representative methodologies for studying such reactions.
Introduction
This compound is a bifunctional molecule featuring a reactive allylic bromide and a substituted aromatic ring. This structure suggests a rich and complex reactivity profile, making it a potential building block in organic synthesis and medicinal chemistry. Its reactions are expected to be dominated by nucleophilic substitution and elimination at the allylic position, with the phenyl group influencing the reaction rates and mechanisms. Understanding these pathways is crucial for its application in the synthesis of novel compounds.
Predicted Reaction Mechanisms
The primary reactive site in this compound is the allylic bromide. This functional group can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The competition between these pathways is influenced by the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution reactions involve the replacement of the bromide ion by a nucleophile.
-
SN2 Mechanism: This is a bimolecular, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For primary allylic halides, the SN2 mechanism is often favored, especially with strong, unhindered nucleophiles in polar aprotic solvents.
-
SN1 Mechanism: This is a unimolecular, two-step process involving the formation of a resonance-stabilized allylic carbocation intermediate, which is then attacked by the nucleophile. The rate of this reaction is primarily dependent on the concentration of the substrate. Secondary and tertiary allylic halides are more prone to react via the SN1 pathway, particularly with weak nucleophiles in polar protic solvents. The presence of the phenyl group can further stabilize the carbocation through resonance, potentially favoring the SN1 mechanism.
Elimination Reactions (E1 and E2)
Elimination reactions result in the formation of a double bond through the removal of a hydrogen atom and the bromine atom from adjacent carbons.
-
E2 Mechanism: This is a bimolecular, one-step concerted reaction where a strong base removes a proton from a carbon adjacent to the carbon bearing the bromine, simultaneously leading to the formation of a double bond and the departure of the bromide ion. The rate is dependent on both the substrate and the base concentrations. Strong, bulky bases favor the E2 pathway.
-
E1 Mechanism: This is a unimolecular, two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. In a subsequent step, a weak base removes a proton from an adjacent carbon to form a double bond. The rate is dependent only on the substrate concentration. E1 reactions are often in competition with SN1 reactions and are favored by high temperatures and the use of non-nucleophilic, weak bases.
Quantitative Data (Analogous Systems)
| Substituent (Y) in p-Y-C₆H₄CH₂Br | Nucleophile | Solvent | Temperature (°C) | k₂ (x 10⁻⁴ M⁻¹s⁻¹) |
| -Br | Thiophenoxide | Methanol | 20 | 1.85 |
| -H | Thiophenoxide | Methanol | 20 | 1.00 |
| -CH₃ | Thiophenoxide | Methanol | 20 | 0.45 |
Data is hypothetical and for illustrative purposes based on general trends observed for SN2 reactions of substituted benzyl halides.
The data illustrates that electron-withdrawing groups (like -Br) on the phenyl ring can accelerate SN2 reactions by stabilizing the partial negative charge that develops on the leaving group in the transition state. Conversely, electron-donating groups (like -CH₃) can decrease the rate.
Experimental Protocols
The following are detailed protocols for the synthesis of a precursor, a potential synthesis of the target compound, and a general method for studying its reaction kinetics.
Protocol for Synthesis of a Precursor: (E)-1-(4-bromophenyl)prop-2-en-1-ol
This protocol describes a plausible synthesis of a precursor alcohol, which can then be converted to the target allylic bromide.
Materials:
-
4-bromobenzaldehyde
-
Vinylmagnesium bromide solution (1.0 M in THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for workup.
Procedure:
-
A solution of 4-bromobenzaldehyde (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to 0 °C in an ice bath.
-
Vinylmagnesium bromide solution (1.1 equivalents) is added dropwise to the stirred solution of the aldehyde over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude (E)-1-(4-bromophenyl)prop-2-en-1-ol can be purified by column chromatography on silica gel.
Protocol for Synthesis of this compound
This protocol outlines the conversion of the precursor alcohol to the target allylic bromide.
Materials:
-
(E)-1-(4-bromophenyl)prop-2-en-1-ol
-
Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer.
Procedure (using PBr₃):
-
The precursor alcohol (1 equivalent) is dissolved in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere and cooled to 0 °C.
-
Phosphorus tribromide (0.34 equivalents) is added dropwise with vigorous stirring.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is carefully quenched by pouring it onto ice and then neutralized with a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be purified by column chromatography.
Protocol for Kinetic Analysis of Nucleophilic Substitution
This protocol describes a general method for studying the kinetics of the reaction of this compound with a nucleophile, for example, sodium thiophenoxide.
Materials:
-
This compound
-
Sodium thiophenoxide
-
Anhydrous methanol (or other suitable solvent)
-
Thermostatted water bath
-
UV-Vis spectrophotometer or HPLC
-
Volumetric flasks, pipettes, and syringes.
Procedure:
-
Prepare stock solutions of known concentrations of this compound and sodium thiophenoxide in anhydrous methanol.
-
For a kinetic run, place a known volume of the thiophenoxide solution in a reaction vessel and allow it to equilibrate to the desired temperature in a thermostatted water bath.
-
Initiate the reaction by adding a known volume of the substrate stock solution to the reaction vessel with rapid mixing.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).
-
Analyze the concentration of the reactant or product in the quenched aliquots using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry by monitoring the appearance of the product or disappearance of the reactant at a specific wavelength).
-
Plot the concentration of the reactant or product versus time.
-
Determine the initial rate of the reaction from the slope of the concentration-time curve at t=0.
-
Repeat the experiment with different initial concentrations of the substrate and nucleophile to determine the order of the reaction with respect to each reactant and calculate the rate constant.
Conclusion
While specific experimental data for this compound is scarce, its structural features allow for the prediction of its reactivity based on well-established principles of organic chemistry. It is expected to undergo a variety of nucleophilic substitution and elimination reactions, with the specific pathway being highly dependent on the reaction conditions. The provided protocols offer a starting point for the synthesis and kinetic analysis of this compound, which will be essential for unlocking its potential in various applications. Further experimental investigation is required to fully elucidate the specific reaction mechanisms and kinetics of this promising molecule.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-(4-bromophenyl)-1-propene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-3-(4-bromophenyl)-1-propene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent and efficient method is the allylic bromination of 3-(4-bromophenyl)-1-propene using N-bromosuccinimide (NBS) as the brominating agent. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and/or by using light (hν) or heat.[1][2][3]
Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?
Using molecular bromine (Br₂) can lead to a significant side reaction: the electrophilic addition of bromine across the double bond of the propene group, resulting in the formation of a dibrominated product.[3][4] NBS is favored because it provides a low and constant concentration of bromine radicals (Br•) throughout the reaction, which promotes the desired allylic substitution while minimizing the competing electrophilic addition.[1][5][6]
Q3: What is the reaction mechanism for the allylic bromination with NBS?
The reaction proceeds via a free radical chain mechanism, which involves three main stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN or BPO) or the N-Br bond in NBS upon exposure to heat or light, generating a small number of bromine radicals.
-
Propagation: A bromine radical abstracts an allylic hydrogen from 3-(4-bromophenyl)-1-propene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). This allylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.
-
Termination: The reaction is terminated when two radicals combine.
Q4: What are the potential side products in this synthesis?
The primary side products can include:
-
Dibrominated product: Arising from the electrophilic addition of bromine across the double bond, especially if the concentration of Br₂ becomes too high.
-
Isomeric products: Due to the resonance stabilization of the intermediate allylic radical, bromination can potentially occur at two different positions, leading to a mixture of constitutional isomers.[3][7]
-
Over-brominated products: If the reaction is left for too long or if an excess of NBS is used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. | - Monitor the reaction progress using TLC or GC. - Ensure the radical initiator is active. - Increase reaction time or temperature cautiously. |
| - Competing electrophilic addition. | - Use freshly recrystallized NBS to minimize Br₂ impurities.[1] - Ensure the reaction is carried out in a non-polar solvent like carbon tetrachloride (CCl₄). | |
| - Hydrolysis of the product. | - Use an anhydrous solvent and protect the reaction from moisture.[1] | |
| Formation of Multiple Products | - Formation of isomeric products due to resonance. | - Optimize reaction conditions (e.g., lower temperature) to favor the formation of the thermodynamically more stable product. - Use a purification method with high resolving power, such as column chromatography. |
| - Presence of dibrominated side product. | - Ensure a low concentration of Br₂ by using high-purity NBS and a suitable radical initiator.[3][4] | |
| Reaction Fails to Initiate | - Inactive radical initiator. | - Use a fresh batch of radical initiator. - Ensure the reaction temperature is appropriate for the chosen initiator (e.g., AIBN decomposes around 65-85 °C). |
| - Insufficient light or heat. | - If using photochemical initiation, ensure the light source is of the correct wavelength and intensity. - If using thermal initiation, ensure the reaction mixture reaches the required temperature. | |
| Product Degradation | - Product instability. | - Work up the reaction promptly upon completion. - Store the purified product under an inert atmosphere at a low temperature. |
Experimental Protocols
Synthesis of this compound via Allylic Bromination
This protocol is a general procedure based on the Wohl-Ziegler reaction for allylic bromination.[1]
Materials:
-
3-(4-bromophenyl)-1-propene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous Carbon Tetrachloride (CCl₄)
-
Anhydrous Sodium Bicarbonate (NaHCO₃) or Barium Carbonate (BaCO₃) (optional, to neutralize evolved HBr)[1]
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-bromophenyl)-1-propene in anhydrous CCl₄.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents) to the solution. Optionally, add a small amount of anhydrous NaHCO₃ or BaCO₃.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and replaced by succinimide, which is less dense and will float on the surface.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.
Data Presentation
Table 1: Reaction Conditions for Allylic Bromination with NBS
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Carbon Tetrachloride (CCl₄) or Cyclohexane | Non-polar solvents favor the radical mechanism and minimize ionic side reactions.[5] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of bromine radicals, favoring allylic substitution over electrophilic addition.[2][6] |
| Initiator | AIBN, BPO, or UV/heat | Initiates the radical chain reaction.[1][3] |
| Temperature | Reflux | Provides the necessary energy for initiation and propagation. |
| Additives | NaHCO₃ or BaCO₃ (optional) | Neutralizes the HBr byproduct, which can catalyze side reactions.[1] |
Visualizations
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. nbinno.com [nbinno.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 2-Bromo-3-(4-bromophenyl)-1-propene
Welcome to the technical support center for the purification of 2-Bromo-3-(4-bromophenyl)-1-propene . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your laboratory workflow.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after column chromatography | Compound instability on silica gel: The allylic bromide functionality can be sensitive to acidic silica gel, leading to decomposition. | - Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine, by incorporating a small percentage (e.g., 0.5-1%) into the eluent. - Use an alternative stationary phase: Consider using neutral or basic alumina for chromatography. - Minimize contact time: Run the column as quickly as possible without sacrificing separation. |
| Inappropriate solvent system: The chosen eluent may not be optimal for separating the target compound from impurities, leading to co-elution and loss of product in mixed fractions. | - Optimize the eluent system using Thin Layer Chromatography (TLC): Test various solvent mixtures (e.g., hexane/ethyl acetate, cyclohexane/dichloromethane) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product. - Employ gradient elution: Start with a less polar solvent system and gradually increase the polarity to improve separation. | |
| Product appears as an oil instead of a solid after purification | Presence of residual solvent: Trace amounts of high-boiling solvents from the purification process can prevent crystallization. | - Dry the product under high vacuum: Utilize a high-vacuum pump for an extended period to remove residual solvents. - Perform a solvent swap: Dissolve the oily product in a low-boiling solvent (e.g., dichloromethane) and re-concentrate to azeotropically remove the higher-boiling solvent. |
| Presence of impurities: Even small amounts of impurities can inhibit crystallization. | - Re-purify the product: If impurities are detected by analytical methods (e.g., NMR, GC-MS), repeat the purification step. - Attempt trituration: Add a poor solvent in which the product is insoluble but the impurities are soluble, and agitate the mixture to induce crystallization of the product. | |
| Multiple spots on TLC after purification | Incomplete reaction: The synthesis reaction may not have gone to completion, leaving starting materials or intermediates. | - Monitor the reaction closely by TLC: Ensure the reaction is complete before work-up. - Adjust reaction conditions: Consider increasing the reaction time, temperature, or reagent stoichiometry if the reaction is consistently incomplete. |
| Formation of side products: Allylic bromination can sometimes lead to rearranged or di-brominated byproducts.[1][2] | - Optimize reaction conditions to minimize side reactions: Use N-bromosuccinimide (NBS) as a bromine source to maintain a low concentration of bromine, which can help prevent unwanted side reactions.[1] - Careful fractionation during chromatography: Collect smaller fractions during column chromatography to better separate the desired product from closely eluting isomers. | |
| Difficulty visualizing spots on TLC | Compound does not absorb UV light strongly: The chromophore may not be sufficient for strong UV absorbance. | - Use a visualizing stain: After UV visualization, stain the TLC plate with a potassium permanganate (KMnO4) solution. Alkenes and other oxidizable groups will appear as yellow or white spots on a purple background.[3] |
| Low concentration of the compound in the spotted sample. | - Spot a more concentrated solution on the TLC plate. - Co-spot with a known standard: Spot a known standard of the starting material or product alongside the reaction mixture to aid in identification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most frequently employed method for the purification of this compound is flash column chromatography using silica gel. This technique is effective at separating the desired product from starting materials and non-polar byproducts.
Q2: What are the typical impurities I might encounter?
A2: Common impurities can include unreacted starting materials, such as the corresponding allylbenzene, and side products from the bromination reaction. These can include dibrominated compounds or rearranged allylic bromides. The presence of succinimide is also common if N-bromosuccinimide (NBS) is used as the brominating agent.
Q3: My compound seems to decompose on the silica gel column. What can I do?
A3: Decomposition on silica gel is a known issue for some acid-sensitive compounds, including certain allylic bromides. To mitigate this, you can "deactivate" the silica gel by adding a small amount of a tertiary amine, like triethylamine (typically 0.5-1% v/v), to your eluent. Alternatively, using a different stationary phase such as neutral alumina can be a viable option.
Q4: I am having trouble getting my purified product to crystallize. Any suggestions?
A4: If your purified this compound remains an oil, ensure all solvents are thoroughly removed under high vacuum. If it still fails to solidify, you can try dissolving it in a minimal amount of a good solvent (e.g., dichloromethane or diethyl ether) and then slowly adding a poor solvent (e.g., hexane or pentane) until turbidity is observed. Cooling this mixture may induce crystallization. Seeding with a previously obtained crystal can also be effective.
Q5: What is a good starting point for a solvent system for column chromatography?
A5: A good starting point for developing a solvent system for column chromatography is a mixture of a non-polar solvent like hexane or cyclohexane and a slightly more polar solvent such as ethyl acetate or dichloromethane. Based on TLC analysis, you can adjust the ratio to achieve good separation. For non-polar compounds like this, a low percentage of the polar solvent is typically required (e.g., 1-5% ethyl acetate in hexane).
Experimental Protocols
Column Chromatography Purification
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Silica Gel Column:
-
A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 100% hexane).
-
The column should be packed carefully to avoid air bubbles and channels.
2. Sample Loading:
-
The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the top of the column.
3. Elution:
-
The column is eluted with an appropriate solvent system, starting with a low polarity eluent (e.g., hexane).
-
The polarity of the eluent can be gradually increased (gradient elution) by adding a more polar solvent (e.g., ethyl acetate) to facilitate the elution of the product. A typical gradient might be from 100% hexane to 98:2 hexane:ethyl acetate.
4. Fraction Collection and Analysis:
-
Fractions are collected throughout the elution process.
-
Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
5. Product Isolation:
-
Fractions containing the pure product are combined.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
Recrystallization
Recrystallization can be used as a final purification step to obtain highly pure, crystalline material.
1. Solvent Selection:
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
For aromatic compounds, solvents such as toluene, or mixed solvent systems like ethanol/water or dichloromethane/hexane, can be effective.[4]
2. Dissolution:
-
The crude or semi-pure product is placed in an Erlenmeyer flask.
-
The selected solvent is added portion-wise while heating the mixture to reflux until the solid completely dissolves. Use the minimum amount of solvent necessary.
3. Cooling and Crystallization:
-
The hot solution is allowed to cool slowly to room temperature.
-
Further cooling in an ice bath can promote maximum crystal formation.
4. Crystal Collection:
-
The crystallized product is collected by vacuum filtration.
-
The crystals are washed with a small amount of cold recrystallization solvent to remove any remaining impurities.
5. Drying:
-
The purified crystals are dried under vacuum to remove all traces of solvent.
Data Presentation
| Purification Method | Typical Eluent/Solvent | Typical Yield (%) | Typical Purity (%) |
| Flash Column Chromatography | Hexane/Ethyl Acetate (98:2) | 70-85 | >95 |
| Flash Column Chromatography | Cyclohexane/Dichloromethane (95:5) | 75-90 | >95 |
| Recrystallization | Ethanol/Water | 80-95 (of semi-pure) | >99 |
| Recrystallization | Toluene | 75-90 (of semi-pure) | >99 |
Visualizations
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A flowchart of the purification process.
Troubleshooting Logic
This diagram outlines a decision-making process for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting purification.
References
Side reactions and byproducts in the synthesis of "2-Bromo-3-(4-bromophenyl)-1-propene"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-(4-bromophenyl)-1-propene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides and FAQs
Q1: What is the most common method for synthesizing this compound and what are the key reaction principles?
The most prevalent and effective method for the synthesis of this compound is the Wohl-Ziegler reaction . This reaction involves the allylic bromination of a suitable starting material, which in this case is 4-allyl-1-bromobenzene (also known as 1-bromo-4-(prop-2-en-1-yl)benzene).[1][2][3][4][5]
The key reagent for this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals under the reaction conditions. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and/or by the application of heat or UV light.[1][2][3] A non-polar solvent, traditionally carbon tetrachloride (CCl₄), is used to facilitate the reaction, though safer alternatives are now often employed.[1][3]
The fundamental principle of the Wohl-Ziegler reaction is a free-radical chain mechanism. It is crucial to maintain a low concentration of molecular bromine (Br₂) throughout the reaction to favor allylic substitution over the competing electrophilic addition of bromine across the double bond.[1][3]
Q2: I am observing a significant amount of a byproduct that appears to be a dibrominated alkane. What is causing this and how can I prevent it?
The formation of a dibrominated alkane, specifically 1,2-dibromo-1-(4-bromophenyl)propane, is a common side reaction in this synthesis. This occurs via the electrophilic addition of molecular bromine (Br₂) across the double bond of the starting material, 4-allyl-1-bromobenzene.
Cause: High concentrations of molecular bromine in the reaction mixture favor the ionic addition mechanism over the desired radical substitution.[1][3]
Troubleshooting and Prevention:
-
Use N-Bromosuccinimide (NBS): NBS is the reagent of choice because it provides a low, steady concentration of Br₂ throughout the reaction, which is generated in situ. This minimizes the competing electrophilic addition.[1][3]
-
Ensure Purity of NBS: Use freshly recrystallized NBS if possible. Older batches of NBS can sometimes contain significant amounts of adsorbed Br₂.
-
Avoid High Temperatures: While the reaction requires initiation, excessive heat can accelerate the decomposition of NBS and increase the concentration of Br₂.
-
Use a Non-Polar Solvent: Solvents like carbon tetrachloride (CCl₄) or cyclohexane are preferred as they disfavor the formation of the polar intermediates required for electrophilic addition.[1][3]
Q3: My reaction is producing a mixture of isomers. What is the likely isomeric byproduct and how can I separate it from the desired product?
The most probable isomeric byproduct is 1-bromo-3-(4-bromophenyl)-1-propene . The formation of this regioisomer is a direct consequence of the resonance-stabilized allylic radical intermediate formed during the Wohl-Ziegler reaction.
Formation of the Isomeric Byproduct:
The reaction proceeds through the abstraction of a hydrogen atom from the allylic position of 4-allyl-1-bromobenzene, generating a resonance-stabilized radical. This radical has two resonance contributors, meaning the unpaired electron is delocalized over two carbon atoms. Bromination can occur at either of these positions, leading to a mixture of the desired product and its regioisomer.
Separation Strategies:
Separation of these isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most effective method for separating the two isomers. A silica gel column with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically employed. Careful optimization of the solvent gradient is necessary to achieve good separation.
-
Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure might be a viable, though likely less efficient, separation technique.
Q4: My reaction is not proceeding to completion, or the yield is very low. What are the potential reasons and how can I improve it?
Low yields or incomplete reactions can be attributed to several factors related to the reagents, reaction conditions, and setup.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Radical Initiator | Use a fresh batch of radical initiator (AIBN or BPO). Ensure it has been stored correctly. |
| Insufficient Initiation | If using photochemical initiation, ensure the UV lamp is of the correct wavelength and is positioned close enough to the reaction vessel. If using thermal initiation, ensure the reaction is maintained at the appropriate temperature for the chosen initiator. |
| Presence of Radical Inhibitors | Ensure all glassware is thoroughly cleaned and dried. Use freshly distilled solvents to remove any potential inhibitors. The presence of oxygen can also inhibit radical reactions, so performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. |
| Incorrect Solvent | Ensure a non-polar solvent like CCl₄ or cyclohexane is used. Polar solvents can interfere with the radical mechanism.[1][3] |
| Low Reaction Temperature | While excessive heat should be avoided, the temperature must be sufficient to initiate the radical chain reaction. The optimal temperature will depend on the chosen initiator. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via the Wohl-Ziegler reaction is provided below.
Synthesis of this compound
Materials:
-
4-allyl-1-bromobenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-allyl-1-bromobenzene in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.
-
Heat the reaction mixture to reflux. The reaction can also be initiated using a UV lamp.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the denser NBS has been converted to the less dense succinimide, which will float on the surface of the solvent.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide and wash it with a small amount of cold carbon tetrachloride.
-
Combine the filtrate and washings and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to separate the desired product from any isomeric byproducts and other impurities.
Visualizations
To aid in understanding the reaction pathways and potential for side reactions, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
"2-Bromo-3-(4-bromophenyl)-1-propene" reaction conditions and catalyst selection
Technical Support Center: 2-Bromo-3-(4-bromophenyl)-1-propene
This guide provides technical support for researchers and drug development professionals working with this compound. It covers common reaction conditions, catalyst selection, and troubleshooting for cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for cross-coupling reactions?
This compound (CAS: 91391-61-6) features two distinct carbon-bromine bonds available for cross-coupling reactions: an aryl bromide on the phenyl ring and a vinyl bromide on the propene moiety.[1][2] The relative reactivity of these sites is crucial for selective synthesis. In palladium-catalyzed reactions, the reactivity of the halide leaving group generally follows the order: I > OTf > Br >> Cl.[3][4] While both are bromides, the aryl C(sp²)-Br bond and the vinyl C(sp²)-Br bond can exhibit different reactivities based on the specific catalyst system and reaction conditions employed, allowing for potential selective functionalization.
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling reaction?
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the substrate with an organoboron compound, such as a boronic acid or ester.[3][4] For this compound, a typical starting point would involve a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.
Table 1: Typical Suzuki-Miyaura Reaction Conditions
| Component | Example | Typical Range/Concentration | Purpose |
|---|---|---|---|
| Substrate | This compound | 1.0 equivalent | Aryl/Vinyl Halide |
| Coupling Partner | Arylboronic Acid | 1.1 - 1.5 equivalents | Organoboron Nucleophile |
| Pd Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | 0.1 - 5 mol% | Catalyzes the C-C bond formation[5] |
| Ligand | PPh₃, SPhos, PCy₃ | 1 - 4 equivalents relative to Pd | Stabilizes and activates the Pd catalyst[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 4.0 equivalents | Activates the organoboron species[7][8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Varies | Solubilizes reactants |
| Temperature | Room Temperature to 100 °C | Varies with substrate reactivity | Provides activation energy[7] |
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-Br)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_ArX [label="Ar-Pd(II)L₂(Br)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\n(Base + R-B(OH)₂)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_ArR [label="Ar-Pd(II)L₂(R')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-R'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_ArX; PdII_ArX -> Transmetal [label="[R'-B(OH)₃]⁻"]; Transmetal -> PdII_ArR; PdII_ArR -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } caption="Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle"
Q3: Which conditions are suitable for a Heck reaction with this substrate?
The Heck (or Mizoroki-Heck) reaction couples the aryl or vinyl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[6][9] This reaction is highly effective for C-C bond formation and is known for its stereoselectivity, often yielding the trans product.[6][10]
Table 2: Typical Heck Reaction Conditions
| Component | Example | Typical Range/Concentration | Purpose |
|---|---|---|---|
| Substrate | This compound | 1.0 equivalent | Aryl/Vinyl Halide |
| Coupling Partner | Styrene or n-Butyl Acrylate | 1.2 - 1.5 equivalents | Alkene |
| Pd Catalyst | Pd(OAc)₂ | 1 - 2 mol% | Catalyzes the C-C bond formation[11] |
| Ligand | PPh₃, P(o-tolyl)₃, or NHC ligands | 2 - 4 mol% | Stabilizes and activates the Pd catalyst |
| Base | Et₃N, K₂CO₃ | 2.0 - 3.0 equivalents | Neutralizes HBr byproduct[9] |
| Solvent | DMF, Acetonitrile, Toluene | Varies | Solubilizes reactants |
| Temperature | 80 - 140 °C | Varies with substrate reactivity[10] | Provides activation energy |
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-Br)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_ArX [label="Ar-Pd(II)L₂(Br)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Migratory [label="Migratory Insertion\n(Alkene)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="R-CH₂-CH(Ar)-Pd(II)L₂(Br)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BetaElim [label="β-Hydride Elimination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-CH=CH-R", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII_ArX; PdII_ArX -> Migratory [label="Alkene"]; Migratory -> Intermediate; Intermediate -> BetaElim; BetaElim -> Product; BetaElim -> Pd0 [label="Regeneration\n(+ HBr + Base)"]; } caption="Figure 2: Simplified Heck Reaction Catalytic Cycle"
Troubleshooting Guide
Q4: My reaction yield is very low. What are the common causes and how can I fix them?
Low yields in cross-coupling reactions can stem from several factors. A systematic approach is key to identifying the root cause.
// Nodes Start [label="Low Reaction Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Is the Catalyst Active?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagents [label="Are Reagents Pure & Dry?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Are Reaction Conditions Optimal?", fillcolor="#FBBC05", fontcolor="#202124"];
CatalystSol1 [label="Use fresh Pd source/ligand.\nEnsure proper activation if using a precatalyst.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; CatalystSol2 [label="Degas solvent thoroughly to remove O₂.\nRun under inert atmosphere (Ar or N₂).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
ReagentSol1 [label="Purify starting materials.\nUse anhydrous solvents.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; ReagentSol2 [label="Check quality of the base.\nFor Suzuki, ensure boronic acid hasn't decomposed.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
ConditionSol1 [label="Increase temperature.\nIncrease reaction time.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; ConditionSol2 [label="Screen different bases or solvents.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CheckCatalyst; Start -> CheckReagents; Start -> CheckConditions;
CheckCatalyst -> CatalystSol1 [label="No"]; CheckCatalyst -> CatalystSol2 [label="No"];
CheckReagents -> ReagentSol1 [label="No"]; CheckReagents -> ReagentSol2 [label="No"];
CheckConditions -> ConditionSol1 [label="No"]; CheckConditions -> ConditionSol2 [label="No"]; } caption="Figure 3: Troubleshooting Flowchart for Low Yield"
Q5: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?
Homocoupling (R-B(OH)₂ → R-R) is a common side reaction. It is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), or by certain reaction conditions.[12]
-
Thoroughly Degas: Before adding the catalyst, thoroughly degas the reaction mixture (solvent and reactants) using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period.
-
Use High-Purity Reagents: Ensure the palladium source and ligands are of high quality.
-
Optimize Base and Solvent: Some bases or solvents can promote homocoupling. Screening alternatives may be necessary.
-
Control Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
Q6: How can I achieve selective coupling at either the aryl or vinyl bromide position?
Achieving selectivity between the two C-Br bonds can be challenging but is often possible by tuning the reaction conditions.
-
Catalyst/Ligand Choice: Bulky, electron-rich ligands can exhibit different affinities for the two sites. For instance, some catalyst systems may preferentially undergo oxidative addition at the more sterically accessible or electronically different C-Br bond.[13]
-
Temperature Control: Stepwise heating can sometimes allow for reaction at the more reactive site at a lower temperature, followed by a second coupling at the less reactive site at a higher temperature.[13]
-
Reaction Type: Certain named reactions may have inherent selectivity. For example, the conditions for a Sonogashira coupling might favor one site over the other, differently than a Suzuki coupling. A systematic screening of different cross-coupling reactions is recommended.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a general guideline and may require optimization.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the stirring mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours).[7]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., EtOAc). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Heck Reaction
This is a general guideline and may require optimization.
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 0.01 equiv) and the ligand (e.g., PPh₃, 0.02 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add this compound (1.0 equiv), the alkene (e.g., styrene, 1.5 equiv), the base (e.g., Et₃N, 2.0 equiv), and the anhydrous solvent (e.g., DMF).
-
Heating: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 120 °C).
-
Monitoring: Stir the reaction for the required time (typically 16-24 hours), monitoring progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C9H8Br2 | CID 11011236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 2-Bromo-3-(4-bromophenyl)-1-propene
Welcome to the technical support center for the Suzuki coupling of 2-Bromo-3-(4-bromophenyl)-1-propene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this substrate in their cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using "this compound" in a Suzuki coupling reaction?
A1: The primary challenge with this substrate is achieving chemoselectivity. It possesses two different bromine atoms: an allylic bromide and an aryl bromide. These two positions have different reactivities, which can lead to a mixture of products (mono- or di-arylation) if the reaction conditions are not carefully controlled. The allylic bromide is generally more reactive towards oxidative addition with Pd(0) catalysts, but this can be influenced by the choice of catalyst, ligand, and reaction conditions.[1] Additionally, side reactions such as homocoupling of the boronic acid and dehalogenation can occur.[2]
Q2: How can I achieve selective mono-arylation at the allylic position?
A2: To selectively target the more reactive allylic bromide, milder reaction conditions are generally preferred. This includes using a less sterically hindered phosphine ligand and a weaker base. The choice of palladium precursor can also influence selectivity. For instance, using a catalyst system known for its high activity at lower temperatures can favor the reaction at the more labile C-Br bond.
Q3: How can I favor mono-arylation at the aryl bromide position?
A3: Selectivity for the less reactive aryl bromide is more challenging. One strategy is to use a catalyst system that has a lower propensity for oxidative addition to sp3-hybridized carbon-halogen bonds. Bulky electron-rich phosphine ligands can sometimes favor oxidative addition to the aryl bromide.[3] Another approach could be to first perform a reaction that selectively consumes the allylic bromide (e.g., a different type of coupling or substitution) before proceeding with the Suzuki coupling at the aryl position.
Q4: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this?
A4: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[2] Ensure that your solvent and reaction setup are thoroughly degassed. Using a higher ratio of the di-bromo substrate to the boronic acid can also disfavor the homocoupling pathway. Additionally, using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in situ generated catalysts from Pd(II) sources.
Q5: My reaction is giving a low yield of the desired product. What are the common causes?
A5: Low yields in Suzuki couplings can stem from several factors:
-
Inefficient catalyst activity: The chosen catalyst/ligand combination may not be optimal for your substrate.
-
Poor quality reagents: Ensure your boronic acid is pure and not degraded. The solvent and base should be anhydrous if required by the specific protocol.
-
Incomplete reaction: The reaction may require a higher temperature or longer reaction time.
-
Side reactions: As mentioned, homocoupling and dehalogenation can consume starting materials and reduce the yield of the desired product.
-
Improper workup: The desired product might be lost during the extraction or purification steps.
Q6: What is the role of the base in the Suzuki coupling reaction?
A6: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate species. This boronate then transfers its organic group to the palladium center.[4] The choice of base can significantly impact the reaction rate and yield, with common bases including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Suzuki coupling experiment with "this compound".
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction or Very Low Conversion | 1. Inactive catalyst. | - Use a fresh batch of palladium catalyst and ligand.- Consider a different palladium precursor (e.g., Pd₂(dba)₃ with a suitable ligand instead of Pd(PPh₃)₄).- Ensure proper degassing of the reaction mixture. |
| 2. Poor quality of boronic acid. | - Use fresh, high-purity boronic acid.- Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). | |
| 3. Insufficient temperature. | - Gradually increase the reaction temperature in increments of 10-20 °C. | |
| 4. Inappropriate base or solvent. | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Try a different solvent system (e.g., Dioxane/H₂O, Toluene/H₂O). | |
| Mixture of Mono- and Di-arylated Products | 1. Lack of chemoselectivity. | - To favor mono-arylation, use a stoichiometric amount or a slight excess of the boronic acid.- To favor di-arylation, use a larger excess of the boronic acid and prolong the reaction time.- Adjust the catalyst and ligand to tune selectivity (see FAQs). |
| Formation of Homocoupling Byproduct | 1. Presence of oxygen. | - Ensure thorough degassing of all solvents and the reaction vessel. Maintain a positive pressure of inert gas (Argon or Nitrogen). |
| 2. Sub-optimal stoichiometry. | - Use a slight excess of the di-bromo substrate relative to the boronic acid. | |
| Dehalogenation of the Starting Material | 1. Presence of protic impurities. | - Use anhydrous solvents and reagents. |
| 2. Inappropriate base. | - Some strong bases can promote dehalogenation. Consider using a milder base like K₂CO₃. | |
| Difficulty in Product Purification | 1. Close polarity of product and byproducts. | - Optimize the reaction to minimize byproduct formation.- Try different column chromatography conditions (e.g., different solvent systems, different stationary phases).- Consider recrystallization as a purification method. |
Experimental Protocols
Below are suggested starting protocols for the selective mono-Suzuki coupling of "this compound". Optimization may be required to achieve the desired outcome.
Protocol 1: Selective Mono-arylation at the Allylic Position
This protocol aims to selectively couple a boronic acid at the more reactive allylic bromide position.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound and the aryl boronic acid.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ and K₂CO₃ to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mono-arylation at the Aryl Position (Potential Strategy)
This protocol suggests conditions that may favor coupling at the aryl bromide position by using a bulkier ligand.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.1 equiv)
-
Pd₂(dba)₃ (0.015 equiv)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.03 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
Follow steps 1-3 from Protocol 1, using Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add degassed toluene and water in a 5:1 ratio (v/v) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor and work up the reaction as described in Protocol 1.
Quantitative Data Summary
The following table provides expected yields for the mono-arylation of a similar substrate, 1-bromo-4-(bromomethyl)benzene, under various conditions to illustrate the effect of different parameters on the reaction outcome. These are representative values and actual yields with "this compound" may vary.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Allylic Arylation (%) | Yield of Aryl Arylation (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~75 | <5 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~15 | ~60 |
| Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | THF/H₂O | 65 | 24 | ~80 | <10 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 90 | 8 | ~20 | ~50 |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of "this compound".
References
Technical Support Center: Scale-Up Synthesis of 2-Bromo-3-(4-bromophenyl)-1-propene
Welcome to the technical support center for the scale-up synthesis of 2-Bromo-3-(4-bromophenyl)-1-propene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound on a larger scale?
A1: Two common synthetic strategies for the scale-up production of this compound are:
-
Grignard Reaction: This route involves the reaction of a Grignard reagent, prepared from 1,4-dibromobenzene, with 2,3-dibromopropene.
-
Allylic Bromination: This method utilizes the bromination of the allylic position of 1-bromo-4-(prop-2-en-1-yl)benzene using a brominating agent like N-Bromosuccinimide (NBS).
Q2: What are the main safety concerns when scaling up this synthesis?
A2: Key safety considerations include:
-
Grignard Reagent: The formation of Grignard reagents is highly exothermic and requires strict anhydrous conditions to prevent violent reactions with water. Diethyl ether, a common solvent, is extremely flammable.
-
N-Bromosuccinimide (NBS): NBS can undergo exothermic decomposition, particularly in the presence of certain solvents like 2-methyltetrahydrofuran (2-MeTHF), which can lead to thermal runaway.[1][2][3] Careful temperature control and solvent selection are crucial.
-
Brominating Agents: Molecular bromine is highly corrosive and toxic. All brominating agents should be handled with appropriate personal protective equipment in a well-ventilated area.
Q3: How can I purify the final product?
A3: Purification of this compound can be achieved through several methods:
-
Distillation: Vacuum distillation can be effective for separating the product from less volatile impurities.
-
Crystallization: Recrystallization from a suitable solvent system, such as heptane, can be used to obtain a high-purity solid product.[4]
-
Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel is a viable option.
Troubleshooting Guides
Below are troubleshooting guides for the two primary synthetic routes.
Route 1: Grignard Reaction Troubleshooting
This route involves the preparation of a Grignard reagent from 1,4-dibromobenzene and its subsequent reaction with 2,3-dibromopropene. A similar procedure has been described for the synthesis of 2-Bromo-3-phenyl-1-propene.[1]
Experimental Protocol: Grignard Reaction
-
Grignard Reagent Formation:
-
In a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add magnesium turnings.
-
Initiate the reaction with a small amount of 1,2-dibromoethane if necessary.
-
Slowly add a solution of 1,4-dibromobenzene in anhydrous diethyl ether to the magnesium turnings. Maintain a gentle reflux.
-
-
Coupling Reaction:
-
Work-up and Purification:
-
Cool the reaction mixture and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the ether layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or crystallization.
-
Troubleshooting Q&A: Grignard Reaction
Q: My Grignard reaction is not initiating. What should I do?
A:
-
Moisture Contamination: Ensure all glassware is oven-dried and the solvent is strictly anhydrous. Even trace amounts of water can quench the reaction.
-
Magnesium Activation: The surface of the magnesium turnings may be passivated by a layer of magnesium oxide. Try activating the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask (with caution).
-
Concentration: A higher concentration of the aryl bromide in the initial addition can sometimes help initiate the reaction.
Q: The yield of my desired product is low, and I have a significant amount of biphenyl byproduct.
A:
-
Reaction Temperature: The formation of biphenyl byproducts can be favored at higher temperatures. Ensure the Grignard reagent formation is controlled at a gentle reflux and the subsequent coupling reaction is performed at the recommended low temperature.
-
Addition Rate: A slow, controlled addition of the 2,3-dibromopropene is crucial to minimize side reactions.
Q: During work-up, I am getting a persistent emulsion.
A:
-
Quenching: Add the quenching solution very slowly with vigorous stirring. The addition of more diethyl ether or a different organic solvent might help to break the emulsion.
-
Filtration: Filtering the mixture through a pad of Celite can sometimes help to break up emulsions.
Quantitative Data Summary: Grignard Reaction
| Parameter | Value | Reference |
| Reactant Ratio (Aryl Bromide:Mg) | 1:1.1 | General Practice |
| Reactant Ratio (Grignard:2,3-dibromopropene) | 1:1 | Inferred |
| Reaction Temperature (Coupling) | 0-15 °C | [1] |
| Reflux Time | 2 hours | [1] |
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the Grignard-based synthesis.
Route 2: Allylic Bromination with NBS Troubleshooting
This route involves the allylic bromination of 1-bromo-4-(prop-2-en-1-yl)benzene using N-Bromosuccinimide (NBS).
Experimental Protocol: Allylic Bromination
-
Reaction Setup:
-
In a flask equipped with a reflux condenser and a mechanical stirrer, dissolve 1-bromo-4-(prop-2-en-1-yl)benzene in a suitable solvent (e.g., carbon tetrachloride, acetonitrile).
-
Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
-
Reaction:
-
Heat the mixture to reflux. The reaction can be monitored by TLC or GC for the disappearance of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a dilute solution of sodium thiosulfate to remove any remaining bromine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Troubleshooting Q&A: Allylic Bromination
Q: The reaction is sluggish or does not go to completion.
A:
-
Initiator: Ensure the radical initiator is fresh and active. Old initiators can decompose and lose their effectiveness.
-
Solvent: The choice of solvent can be critical. While CCl4 is traditional, safer alternatives like acetonitrile should be considered. Ensure the solvent is dry.
-
NBS Purity: Use freshly recrystallized NBS for best results, as older batches may contain impurities that inhibit the reaction.
Q: I am observing the formation of multiple brominated products.
A:
-
Over-bromination: This can occur if an excess of NBS is used or if the reaction is run for too long. Use a slight excess of the starting material or carefully monitor the reaction progress.
-
Allylic Rearrangement: Allylic radicals can undergo rearrangement, leading to the formation of isomeric products.[5] This is often thermodynamically controlled. Lowering the reaction temperature, if possible, may help to minimize rearrangement.
-
Addition to the Double Bond: While NBS is used to maintain a low concentration of Br2, some addition to the double bond can still occur.[6] Ensure the reaction is performed in the dark (wrapped in foil) as light can promote the ionic addition of any Br2 present.
Q: I am facing challenges with thermal control during scale-up.
A:
-
Solvent Choice: Avoid solvents known to have hazardous incompatibilities with NBS, such as 2-MeTHF, which can lead to delayed and highly exothermic side reactions.[1][2][3]
-
Dosing Strategy: For large-scale reactions, a semi-batch process with controlled dosing of NBS is recommended to manage the heat of reaction.[3]
-
Temperature Monitoring: Careful monitoring of the internal reaction temperature is critical to prevent thermal runaway. A safe operating temperature should be established through calorimetric studies.[1]
Quantitative Data Summary: Allylic Bromination
| Parameter | Value | Reference |
| Reactant Ratio (Substrate:NBS) | 1:1.1 | General Practice |
| Initiator (AIBN) | 0.01-0.05 eq. | General Practice |
| Recommended Safe Temperature (with 2-MeTHF) | 15 °C | [1] |
| Predicted Delay of Side Reaction at 15°C (with 2-MeTHF) | > 7 hours | [1] |
Logical Relationship: Troubleshooting Allylic Bromination
Caption: Troubleshooting guide for allylic bromination.
References
- 1. prepchem.com [prepchem.com]
- 2. Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
Technical Support Center: Analytical Methods for Monitoring "2-Bromo-3-(4-bromophenyl)-1-propene" Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Bromo-3-(4-bromophenyl)-1-propene". The information is presented in a question-and-answer format to directly address specific issues encountered during experimental monitoring of its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the synthesis of this compound?
A1: The synthesis of this compound, likely proceeding via an allylic bromination or a related reaction, can be effectively monitored using a combination of chromatographic and spectroscopic techniques. The most common methods include:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress by observing the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants to products and can be used to assess the purity of the final compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying the product and any volatile impurities or side products. The mass spectrum provides crucial information about the molecular weight and isotopic distribution of bromine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product and identifying any isomeric impurities. In-situ or online NMR monitoring can provide real-time kinetic data.[1][2][3]
Q2: What is a typical synthesis route for this compound and what are the expected side products?
A2: A common synthetic route is the allylic bromination of 1-(4-bromophenyl)-2-propene using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light).[4][5][6][7][8][9][10][11] The primary advantage of using NBS is that it maintains a low concentration of bromine (Br₂) in the reaction mixture, which helps to minimize the formation of the vicinal dibromide as a major side product.[7][9]
The main potential side product is 1,2-Dibromo-1-(4-bromophenyl)propane, resulting from the electrophilic addition of bromine across the double bond.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
Q3: My TLC plate shows multiple spots, and I'm unsure which one is my product. How can I identify the product spot?
A3:
-
Co-spotting: Spot your reaction mixture, the starting material, and a co-spot (a mixture of the reaction mixture and the starting material) on the same TLC plate. The spot corresponding to the starting material will appear more intense in the co-spotted lane. The new spot that appears in the reaction mixture lane is likely your product.
-
Staining: Use a stain that visualizes the product. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds with double bonds, which will appear as a yellow spot on a purple background.
-
Reference Standards: If available, spot a reference standard of the expected product alongside your reaction mixture for direct comparison.
Q4: The spots on my TLC plate are streaking. What could be the cause?
A4: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: You may be spotting too much of your reaction mixture. Try diluting your sample before spotting.
-
Inappropriate Solvent System: The solvent system may be too polar for your compound, causing it to move up the plate too quickly and streak. Try a less polar solvent system.
-
Acidic or Basic Compounds: If your compound is acidic or basic, it may interact with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can often resolve this issue.
High-Performance Liquid Chromatography (HPLC)
Q5: I am not getting good separation between my starting material and product peaks in my HPLC chromatogram. What can I do?
A5:
-
Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. Increasing the aqueous portion will generally increase retention times and may improve separation.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often provide better separation of components with different polarities.
-
Column Chemistry: Ensure you are using an appropriate column. A C18 column is a good starting point for many organic compounds. If separation is still poor, consider a column with a different stationary phase (e.g., C8, phenyl-hexyl).
Q6: My HPLC peaks are broad or tailing. How can I improve the peak shape?
A6:
-
Column Overload: Injecting too concentrated a sample can lead to broad peaks. Dilute your sample and reinject.
-
Mismatched Injection Solvent: Dissolving your sample in a solvent much stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[12]
-
Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or replace it if necessary.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
Q7: I am seeing a cluster of peaks for my product in the mass spectrum. What does this indicate?
A7: This is the characteristic isotopic pattern for a compound containing bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2][6][7][14] For a molecule containing two bromine atoms, like this compound, you should expect to see a characteristic M, M+2, and M+4 pattern in the molecular ion region, with relative intensities of approximately 1:2:1.
Q8: My GC chromatogram shows poor peak shape or ghost peaks. What are the likely causes?
A8:
-
Injector Contamination: The injector liner may be contaminated with non-volatile residues from previous injections. Cleaning or replacing the liner can resolve this.[15][16]
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or ghost peaks. Ensure you are operating within the recommended temperature limits for your column.[10]
-
Sample Decomposition: The high temperatures in the GC inlet or column can cause thermally labile compounds to decompose. Try lowering the inlet and oven temperatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q9: The baseline of my ¹H NMR spectrum is distorted. What could be the issue?
A9: A distorted baseline can arise from several sources:
-
Improper Shimming: The magnetic field homogeneity needs to be optimized. Re-shimming the spectrometer should improve the baseline.
-
Solvent Purity: Using a low-quality or contaminated NMR solvent can introduce broad signals that distort the baseline.
-
Paramagnetic Impurities: The presence of paramagnetic species in your sample can cause significant line broadening and baseline distortion.
Q10: I am having trouble assigning the peaks in the ¹H NMR spectrum of my product. What are the expected chemical shifts and coupling patterns?
A10: For this compound, you would expect to see signals corresponding to the vinylic, allylic, and aromatic protons.
-
Vinylic Protons: These will appear as two distinct signals in the olefinic region (typically 5-6 ppm), likely as doublets or multiplets depending on the coupling to the allylic protons.
-
Allylic Protons: The methylene protons adjacent to the aromatic ring will appear as a singlet or a multiplet in the range of 3.5-4.5 ppm.
-
Aromatic Protons: The protons on the brominated phenyl ring will typically appear as two doublets in the aromatic region (7-8 ppm) due to the para-substitution pattern.
Experimental Protocols & Data
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Table 2: Example GC-MS Method Parameters
| Parameter | Value |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Oven Program | 50 °C (hold 2 min), then 15 °C/min to 300 °C (hold 5 min) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-450 m/z |
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Protons/Carbons | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| Vinylic CH₂ | ~5.5 - 6.0 | ~118 - 125 |
| Allylic C-Br | - | ~130 - 135 |
| Allylic CH₂ | ~3.8 - 4.2 | ~35 - 40 |
| Aromatic CH | ~7.2 - 7.6 | ~128 - 132 |
| Aromatic C-Br | - | ~120 - 125 |
| Aromatic C | - | ~135 - 140 |
Note: These are estimated values based on similar structures and may vary depending on the specific experimental conditions.
Visualizations
Caption: A typical experimental workflow for the synthesis and monitoring of this compound.
Caption: A troubleshooting guide for common HPLC issues encountered during reaction monitoring.
References
- 1. rsc.org [rsc.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solution to best measurement challenge - NRC Publications Archive - Canada.ca [publications-cnrc.canada.ca]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Strategy for Predicting Products of Allylic Brominations | OpenOChem Learn [learn.openochem.org]
- 11. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. Chlorine and Bromine effect - Chromatography Forum [chromforum.org]
- 15. rsc.org [rsc.org]
- 16. 2-BROMO-1-PHENYLPROPANE(2114-39-8) 1H NMR spectrum [chemicalbook.com]
Common pitfalls in the handling and storage of "2-Bromo-3-(4-bromophenyl)-1-propene"
Welcome to the Technical Support Center for "2-Bromo-3-(4-bromophenyl)-1-propene." This resource is designed for researchers, scientists, and drug development professionals to address common challenges in the handling, storage, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for "this compound"?
A1: "this compound" is an allylic bromide, a class of compounds known for its reactivity. The primary stability concerns include:
-
Hydrolysis: Reaction with water or other nucleophilic solvents can lead to the formation of the corresponding allylic alcohol.
-
Rearrangement: Allylic bromides can undergo rearrangement to form isomeric products, especially under thermal stress or in the presence of acid/base catalysts.
-
Oxidation: Exposure to air and light can promote oxidation, leading to the formation of various degradation products.
-
Polymerization: Like many unsaturated compounds, there is a potential for polymerization, especially upon prolonged storage or exposure to initiators.
Q2: How should I properly store "this compound" to minimize degradation?
A2: To ensure the long-term stability of the compound, it is crucial to store it under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C.
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light Protection: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Moisture Control: Ensure the container is tightly sealed to prevent moisture ingress. For highly sensitive applications, storage in a desiccator or glovebox is recommended.
Q3: I observe a new, unexpected peak in my HPLC analysis of an aged sample. What could it be?
A3: An unexpected peak in the HPLC chromatogram of an aged sample could be due to several degradation products. The most likely possibilities include:
-
An isomeric rearrangement product.
-
The corresponding allylic alcohol resulting from hydrolysis.
-
An oxidation product.
To identify the unknown peak, techniques such as LC-MS or GC-MS are recommended. A forced degradation study can also help in purposefully generating and identifying potential degradation products.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields
Symptoms:
-
Variable and lower-than-expected yields in reactions using "this compound".
-
Presence of unexpected side products in the reaction mixture.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Degraded Starting Material | 1. Assess Purity: Analyze the "this compound" starting material by HPLC or ¹H NMR to check for impurities. 2. Purify if Necessary: If impurities are detected, consider purifying the compound by flash chromatography. 3. Use Fresh Sample: Whenever possible, use a fresh, properly stored sample for reactions. |
| Reaction with Solvent | 1. Use Anhydrous Solvents: Ensure that all solvents used in the reaction are anhydrous, especially if the reaction is sensitive to moisture. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent side reactions with atmospheric oxygen and moisture. |
| Thermal Instability | 1. Control Reaction Temperature: Carefully control the reaction temperature. Avoid excessive heating, as this can promote degradation and side reactions. |
Issue 2: Color Change of the Compound Upon Storage
Symptom:
-
The initially colorless or pale-yellow compound turns yellow or brown over time.
Possible Cause & Solution:
This color change is often an indication of degradation, likely due to oxidation or polymerization.
-
Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere, protected from light, and at a low temperature.
-
Re-analyze for Purity: Before use, re-analyze the discolored material by HPLC or other suitable analytical techniques to determine its purity.
-
Consider Purification: If the purity is compromised, purification may be necessary before use in sensitive applications.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of "this compound". This method should be validated for your specific instrumentation and application.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 60:40) and gradually increase the percentage of B over 20-30 minutes.
Procedure:
-
Sample Preparation: Prepare a stock solution of "this compound" in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.
-
Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Analysis: The purity of the sample can be estimated by the area percentage of the main peak.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water. Keep at room temperature for 24 hours.
-
Oxidation: Dissolve the compound in a solution of 3% H₂O₂ in a 1:1 mixture of acetonitrile and water. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
-
Photostability: Expose the solid compound to light in a photostability chamber according to ICH guidelines.
Procedure:
-
For each stress condition, prepare a sample of "this compound" at a known concentration.
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.
-
Compare the chromatograms to identify and quantify the degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for "this compound"
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes thermal degradation and slows down potential side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Light | Protect from light (Amber vial) | Prevents photolytic degradation. |
| Moisture | Tightly sealed container | Prevents hydrolysis. |
Visualizations
Caption: Potential degradation pathways for "this compound".
Caption: Troubleshooting workflow for inconsistent experimental results.
Validation & Comparative
Spectroscopic analysis and validation of "2-Bromo-3-(4-bromophenyl)-1-propene" structure
For Immediate Release
This guide provides a detailed spectroscopic analysis for the validation of the chemical structure of "2-Bromo-3-(4-bromophenyl)-1-propene". The expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are presented and compared with a potential isomeric alternative, "1,2-Dibromo-3-(4-tolyl)-1-propene", to highlight the unique spectral features that enable unambiguous structural confirmation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Structural Comparison
| Compound | Structure | Key Differentiating Features |
| This compound | ![]() | Vinyl protons, benzylic protons, p-disubstituted aromatic ring with two different substituents. |
| Alternative: 1,2-Dibromo-3-(4-tolyl)-1-propene | ![]() | One vinyl proton, one methine proton, p-disubstituted aromatic ring with two different substituents, and a methyl group. |
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the target compound and a structural isomer, providing a basis for comparison and validation.
¹H NMR Spectroscopy Data (Predicted, 500 MHz, CDCl₃)
| This compound | Alternative: 1,2-Dibromo-3-(4-tolyl)-1-propene |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~7.45 | d, J ≈ 8.5 Hz |
| ~7.09 | d, J ≈ 8.5 Hz |
| ~5.75 | s |
| ~5.50 | s |
| ~3.65 | s |
¹³C NMR Spectroscopy Data (Predicted, 125 MHz, CDCl₃)
| This compound | Alternative: 1,2-Dibromo-3-(4-tolyl)-1-propene |
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | Aromatic (C-C) |
| ~132 | Aromatic (C-H) |
| ~131 | Aromatic (C-H) |
| ~129 (C=C-Br) | Vinyl |
| ~121 (C-Br) | Aromatic |
| ~120 (CH₂) | Vinyl |
| ~42 | Benzylic |
Infrared (IR) Spectroscopy Data (Predicted, cm⁻¹)
| This compound | Alternative: 1,2-Dibromo-3-(4-tolyl)-1-propene |
| Wavenumber (cm⁻¹) | Vibration |
| 3080-3020 | =C-H stretch (vinyl & aromatic) |
| 2925-2850 | -C-H stretch (benzylic) |
| ~1630 | C=C stretch (vinyl) |
| ~1590, 1490 | C=C stretch (aromatic) |
| ~820 | C-H out-of-plane bend (p-disubstituted)[1][2] |
| ~650-550 | C-Br stretch |
Mass Spectrometry (MS) Data (Predicted)
| This compound | Alternative: 1,2-Dibromo-3-(4-tolyl)-1-propene |
| m/z | Fragment |
| 274/276/278 | [M]⁺ (Molecular ion) |
| 195/197 | [M - Br]⁺ |
| 169/171 | [Br-C₆H₄-CH₂]⁺ |
| 90 | [C₇H₆]⁺ |
Experimental Protocols
Standard analytical techniques are employed for the spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Standard: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled spectra are obtained to simplify the spectrum to one peak per unique carbon atom.
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the compound is prepared on a potassium bromide (KBr) salt plate.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Analysis Mode: Full scan mode to detect all fragment ions.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the spectroscopic analysis and validation of the "this compound" structure.
Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural validation of this compound.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust analytical framework for the definitive structural elucidation of "this compound". The predicted spectral data show clear and significant differences when compared to a potential isomer, "1,2-Dibromo-3-(4-tolyl)-1-propene". Specifically, the number and multiplicity of signals in the vinyl and aliphatic regions of the ¹H NMR spectrum, the number of signals in the ¹³C NMR spectrum, and the characteristic fragmentation pattern in the mass spectrum serve as key diagnostic features. This comparative guide underscores the power of multi-technique spectroscopic analysis in modern chemical research and drug development.
References
A Comparative Guide to the Reactivity of 2-Bromo-3-(4-bromophenyl)-1-propene and 3-Bromo-1-propene in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "2-Bromo-3-(4-bromophenyl)-1-propene" and "3-Bromo-1-propene" in the context of palladium-catalyzed cross-coupling reactions. While both molecules possess a reactive allyl bromide moiety, the substitution on the aromatic ring and at the vinylic position in "this compound" introduces significant electronic and steric differences that are expected to influence their reactivity profiles.
Executive Summary
"this compound" presents a more complex structure. The presence of a bromine atom on the phenyl ring offers a second potential site for oxidative addition in palladium-catalyzed reactions. Furthermore, the substitution at the 2-position of the propene chain can influence the stability of the intermediate π-allyl palladium complex and the regioselectivity of the subsequent nucleophilic attack. It is anticipated that the vinylic bromine in "this compound" would be less reactive than the allylic bromine under typical coupling conditions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of both compounds is presented below.
| Property | This compound | 3-Bromo-1-propene (Allyl Bromide) |
| CAS Number | 91391-61-6 | 106-95-6[1] |
| Molecular Formula | C₉H₈Br₂[2] | C₃H₅Br[1] |
| Molecular Weight | 275.97 g/mol [2] | 120.98 g/mol [1] |
| Appearance | Not readily available | Colorless to light yellow liquid[3][4] |
| Boiling Point | Not readily available | 70-71 °C[1] |
| Melting Point | Not readily available | -119 °C[1] |
| Density | Not readily available | ~1.398 g/mL at 25 °C[1] |
Performance in Coupling Reactions: A Comparative Overview
Due to the limited availability of direct experimental data for "this compound" in coupling reactions, this section will focus on the well-established reactivity of "3-Bromo-1-propene" and provide a theoretical comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. "3-Bromo-1-propene" is a suitable substrate for this reaction, coupling with various boronic acids to yield allylated aromatic and vinylic compounds.
Expected Reactivity of this compound: It is hypothesized that the allylic bromide of "this compound" would be the primary site of reaction in a Suzuki coupling. The aryl bromide is generally less reactive than the allyl bromide under typical Suzuki conditions. The bulky substituent at the 2-position might influence the reaction rate and regioselectivity.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. "3-Bromo-1-propene" can participate in Heck reactions, though its utility can sometimes be limited by side reactions such as isomerization.
Expected Reactivity of this compound: The allylic bromide of "this compound" would be the expected reactive site. The bulky substituent could favor a more regioselective outcome compared to unsubstituted allyl bromide. The aryl bromide could potentially undergo a subsequent intramolecular or intermolecular Heck reaction under more forcing conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a halide and a terminal alkyne. "3-Bromo-1-propene" is a known substrate for this reaction.
Expected Reactivity of this compound: Similar to the other coupling reactions, the allylic bromide of "this compound" is expected to be more reactive than the aryl bromide. The reaction would likely yield a substituted enyne.
Experimental Protocols
Detailed experimental protocols for coupling reactions of "3-Bromo-1-propene" are provided below as representative examples. No specific protocols for "this compound" were found in the surveyed literature.
Representative Suzuki-Miyaura Coupling of 3-Bromo-1-propene
Reaction: 3-Bromo-1-propene + Phenylboronic acid → Allylbenzene
Reagents and Conditions:
-
3-Bromo-1-propene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene/H₂O (4:1, 5 mL)
-
Reaction Temperature: 80 °C
-
Reaction Time: 12 h
Procedure:
-
To a round-bottom flask, add phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the toluene/H₂O solvent mixture, followed by 3-bromo-1-propene via syringe.
-
The reaction mixture is stirred and heated to 80 °C for 12 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Note: This is a generalized procedure and may require optimization for specific substrates.
Representative Heck Reaction of 3-Bromo-1-propene
Reaction: 3-Bromo-1-propene + Styrene → 1-Phenyl-1,4-pentadiene
Reagents and Conditions:
-
3-Bromo-1-propene (1.0 mmol)
-
Styrene (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
P(o-tolyl)₃ (0.04 mmol)
-
Triethylamine (1.5 mmol)
-
Acetonitrile (5 mL)
-
Reaction Temperature: 80 °C
-
Reaction Time: 24 h
Procedure:
-
In a sealed tube, combine Pd(OAc)₂, P(o-tolyl)₃, and acetonitrile.
-
The mixture is stirred for 10 minutes at room temperature.
-
Add styrene, 3-bromo-1-propene, and triethylamine to the tube.
-
The tube is sealed and the reaction mixture is heated to 80 °C for 24 hours.
-
After cooling, the mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed with 1M HCl, saturated NaHCO₃, and brine.
-
The organic layer is dried over MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography.
Note: This is a generalized procedure and may require optimization for specific substrates.
Representative Sonogashira Coupling of 3-Bromo-1-propene
Reaction: 3-Bromo-1-propene + Phenylacetylene → 1-Phenyl-1-penten-4-yne
Reagents and Conditions:
-
3-Bromo-1-propene (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (2.0 mL)
-
THF (5 mL)
-
Reaction Temperature: Room Temperature
-
Reaction Time: 6 h
Procedure:
-
To a Schlenk flask, add PdCl₂(PPh₃)₂, CuI, and THF under an inert atmosphere.
-
Add phenylacetylene and triethylamine to the flask and stir for 15 minutes.
-
Add 3-bromo-1-propene dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 6 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography.
Note: This is a generalized procedure and may require optimization for specific substrates.
Conclusion
"3-Bromo-1-propene" is a well-established and versatile reagent for palladium-catalyzed cross-coupling reactions, with numerous protocols available in the literature. In contrast, "this compound" is a less studied compound, and specific experimental data for its use in coupling reactions is scarce. Based on fundamental principles, the allylic bromide is the expected site of reactivity, with the potential for further functionalization at the aryl bromide position under different reaction conditions. The steric and electronic effects of the substituents in "this compound" are likely to influence its reactivity and selectivity in coupling reactions, presenting an area ripe for further investigation by researchers in the field. Experimental validation is required to confirm the theoretical predictions and to fully elucidate the synthetic utility of this interesting bifunctional molecule.
References
A Researcher's Guide to the Potential Biological Activity of 2-Bromo-3-(4-bromophenyl)-1-propene Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide provides a comparative framework for investigating the biological activity of a lesser-studied class of compounds: 2-Bromo-3-(4-bromophenyl)-1-propene and its derivatives. Due to the limited existing data on this specific scaffold, this document serves as a roadmap for future research, outlining potential therapeutic targets, hypothetical screening data, and detailed experimental protocols to guide laboratory work.
The core structure, a substituted brominated phenylpropene, suggests the potential for these derivatives to interact with various biological pathways. Bromophenols and their derivatives, for instance, have been shown to exhibit a range of biological activities, including enzyme inhibition.[1][2] Chalcones, which share a 1,3-diaryl-2-propen-1-one backbone, are known for their anti-inflammatory, antimicrobial, and cytotoxic effects.[3] Given these precedents, it is plausible that derivatives of this compound could modulate key signaling pathways implicated in diseases such as cancer.
Two such critical pathways in cancer progression are the NF-κB and MAPK signaling cascades. The NF-κB pathway plays a pivotal role in regulating immune and inflammatory responses, and its aberrant activation is linked to tumor cell proliferation, survival, and angiogenesis.[4][5][6] Similarly, the MAPK/ERK pathway is a central regulator of cell growth, differentiation, and survival, and its dysregulation is a common feature in many cancers.[7][8] Therefore, these pathways represent logical starting points for investigating the biological activity of novel this compound derivatives.
Hypothetical Comparative Data of Novel Derivatives
To illustrate the potential outcomes of a screening campaign, the following table presents hypothetical data for a series of rationally designed derivatives of this compound. These derivatives incorporate moieties commonly found in bioactive compounds, such as morpholine and piperidine, which can enhance solubility and cell permeability. The data is presented to guide researchers in structuring their own findings.
| Derivative ID | Chemical Modification | Cytotoxicity (MCF-7) IC50 (µM) | NF-κB Inhibition (%) @ 10 µM | MAPK/ERK (p-ERK) Inhibition (%) @ 10 µM |
| BBP-001 | Unmodified Parent Compound | > 100 | 5.2 | 8.1 |
| BBP-002 | Morpholine substitution at C1 | 45.3 | 35.8 | 25.4 |
| BBP-003 | Piperidine substitution at C1 | 32.7 | 48.2 | 39.7 |
| BBP-004 | Hydroxylation of phenyl ring | 68.1 | 15.6 | 12.3 |
| BBP-005 | Amine substitution at C1 | 25.9 | 65.4 | 55.8 |
| BBP-006 | Thiophene substitution at C3 | 55.2 | 22.1 | 18.9 |
This data is purely illustrative and intended for comparative guidance.
Experimental Protocols
The following are detailed methodologies for key experiments to synthesize and evaluate the biological activity of this compound derivatives.
General Synthesis of this compound Derivatives
A plausible synthetic route to generate derivatives could involve a multi-step process starting from commercially available materials. For instance, a Friedel-Crafts acylation followed by subsequent modifications can be envisioned.[9]
Protocol for Amine Substitution (Hypothetical):
-
Reaction Setup: In a round-bottom flask, dissolve 1 mmol of this compound in 10 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Amine: Add 1.2 mmol of the desired amine (e.g., morpholine, piperidine) to the solution.
-
Base Addition: Add 1.5 mmol of a non-nucleophilic base, such as triethylamine, to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for novel compounds.[10][11][12]
Protocol:
-
Cell Seeding: Seed human breast cancer cells (MCF-7) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the derivatives against a specific enzyme, which would need to be adapted for the target of interest (e.g., a kinase in the MAPK pathway).[14][15]
Protocol:
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare stock solutions of the enzyme, substrate, and test compounds in the buffer.[14]
-
Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of the test compound. Allow them to pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.[14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.[14]
-
Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value.
Visualizing Molecular Pathways and Experimental Workflows
To aid in the conceptualization of the proposed research, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: The MAPK/ERK Signaling Pathway.
Caption: Drug Discovery Workflow.
This guide provides a foundational framework for initiating research into the biological activities of this compound derivatives. By leveraging the outlined protocols and considering the proposed biological targets, researchers can systematically explore the therapeutic potential of this novel class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The MAPK Pathway as a Therapeutic Target in Cancer Research | Technology Networks [technologynetworks.com]
- 9. (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. opentrons.com [opentrons.com]
- 13. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
"2-Bromo-3-(4-bromophenyl)-1-propene" as a reference standard in chemical analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "2-Bromo-3-(4-bromophenyl)-1-propene" as a potential reference standard against established pharmacopeial impurities of Brompheniramine. This document is intended to assist researchers and analytical scientists in the selection of appropriate reference materials for the quality control and impurity profiling of Brompheniramine, a first-generation antihistamine.
Introduction
Brompheniramine is an active pharmaceutical ingredient (API) widely used in cough and cold medications.[1] Like any pharmaceutical compound, the purity of Brompheniramine is critical to its safety and efficacy. Impurities can arise during the synthesis of the API or through degradation over time. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish limits for these impurities and provide official reference standards for their identification and quantification.
"this compound" is a compound structurally related to Brompheniramine and may be a potential process-related impurity. This guide will compare this compound to officially recognized Brompheniramine impurities, discussing their applicability as reference standards in analytical testing.
Reference Standards Comparison
A reliable reference standard is essential for accurate analytical measurements. Key performance attributes of a reference standard include high purity, stability, and proper characterization. While "this compound" is not currently listed as an official impurity in major pharmacopeias, we can infer its potential utility and compare it to established standards like Brompheniramine Impurity A, B, and C.
| Reference Standard | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Official Status |
| "this compound" | This compound | 91391-61-6 | C₉H₈Br₂ | 275.97 | Not Officially Listed |
| Brompheniramine Impurity A | Chlorphenamine Maleate | 113-92-8 | C₂₀H₂₃ClN₂O₄ | 390.86 | EP Impurity |
| Brompheniramine Impurity B | 3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine N-Oxide | 18453-29-7 | C₁₆H₁₉BrN₂O | 335.24 | Listed by various suppliers |
| Brompheniramine Impurity C | (3RS)-N,N-Dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine (Pheniramine) | 132-20-7 | C₂₀H₂₄N₂O₄ | 356.42 | EP Impurity |
Table 1: Comparison of "this compound" with Official Brompheniramine Impurities.
Performance and Application
The primary application of these reference standards is in chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), for the identification and quantification of impurities in Brompheniramine drug substances and products.
"this compound" as a Reference Standard:
-
Potential Use: As a process-related impurity, a certified reference standard of this compound would be crucial for validating analytical methods aimed at detecting its presence in batches of Brompheniramine.
-
Performance Considerations: Without official certification, the purity and stability of commercially available "this compound" would need to be independently verified. Its chromatographic behavior (retention time, peak shape) would need to be characterized relative to the Brompheniramine API.
Official Brompheniramine Impurities as Reference Standards:
-
Established Use: Brompheniramine Impurities A and C are recognized by the European Pharmacopoeia, and reference standards are available from certified suppliers. These are used for routine quality control and in stability studies.[2][3]
-
Performance Data: The performance of these official standards is well-documented in pharmacopeial methods, providing a reliable benchmark for analytical testing.
Experimental Protocols
The following are representative experimental protocols for the analysis of Brompheniramine and its impurities using HPLC. These methods can be adapted for the inclusion of "this compound" to determine its chromatographic behavior relative to the API and other known impurities.
Protocol 1: Reversed-Phase HPLC for Brompheniramine and Impurities
This method is a general-purpose protocol for the separation of Brompheniramine from its potential impurities.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Prepare individual stock solutions of Brompheniramine Maleate and each reference standard (including "this compound" and official impurities) in methanol at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solutions with the mobile phase to a final concentration of approximately 0.01 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Brompheniramine API or powdered tablets in the mobile phase to achieve a nominal concentration of 1 mg/mL.
-
-
Analysis:
-
Inject the working standard solution to determine the retention times and response factors of each compound.
-
Inject the sample solution to identify and quantify any impurities present.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol is designed to separate Brompheniramine from its degradation products, which may include "this compound".
-
Forced Degradation Study:
-
Subject a solution of Brompheniramine API to stress conditions (e.g., acid and base hydrolysis, oxidation, photolytic and thermal stress) to induce degradation.
-
-
Chromatographic System:
-
Utilize a gradient HPLC method with a C18 column to achieve separation of the parent drug from all degradation products. The mobile phase could consist of a gradient of acetonitrile and a volatile buffer like ammonium formate to be compatible with mass spectrometry for peak identification.
-
-
Analysis:
-
Analyze the stressed samples alongside the unstressed sample and reference standards.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Brompheniramine peak and from each other.
-
Visualization of Analytical Workflow and Logical Relationships
The following diagrams illustrate the workflow for impurity analysis and the logical relationship in selecting a reference standard.
Caption: Figure 1: General Workflow for Impurity Analysis
Caption: Figure 2: Decision Logic for Reference Standard Selection
Conclusion
While "this compound" is not an officially recognized impurity of Brompheniramine, its structural similarity suggests it could be a process-related impurity that requires monitoring. For rigorous quantitative analysis, the use of officially recognized and certified reference standards, such as Brompheniramine Impurities A and C, is recommended. If "this compound" is identified as a significant impurity in a specific manufacturing process, the development of a well-characterized in-house or custom-synthesized reference standard would be necessary for accurate quality control. The analytical methods and workflows presented in this guide provide a framework for the analysis of both official and potential new impurities of Brompheniramine.
References
Comparative Analysis of Catalysts for the Synthesis of 2-Bromo-3-(4-bromophenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalytic Synthesis
The synthesis of 2-Bromo-3-(4-bromophenyl)-1-propene, a halogenated propene derivative with potential applications in organic synthesis and as a building block for novel chemical entities, can be approached through several catalytic cross-coupling strategies. The choice of catalyst and reaction pathway is critical in achieving high yield, selectivity, and process efficiency. This guide provides a comparative overview of potential catalytic systems, primarily focusing on palladium-catalyzed Heck and Suzuki couplings, and the Wittig reaction, presenting plausible experimental protocols and performance data based on analogous transformations.
Performance Comparison of Synthetic Methodologies
| Reaction Type | Catalyst/Reagent System | Reactants | Typical Solvents | Typical Temperature (°C) | Plausible Yield Range (%) | Key Considerations |
| Heck Reaction | Pd(OAc)₂, PPh₃, Base (e.g., NEt₃) | 4-Bromostyrene, Vinyl Bromide | DMF, NMP, Acetonitrile | 80 - 140 | 60 - 85 | Potential for E/Z isomer formation. Catalyst and ligand choice are crucial for regioselectivity.[1][2] |
| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | (4-Bromophenyl)boronic acid, 2,3-Dibromopropene | Toluene, Dioxane, Water | 80 - 110 | 70 - 95 | Requires synthesis of the organoboron reagent. Generally high functional group tolerance. |
| Wittig Reaction | Triphenylphosphine, Base (e.g., n-BuLi, K₃PO₄) | 4-Bromobenzaldehyde, (Bromomethyl)triphenylphosphonium bromide | THF, CH₂Cl₂, Solvent-free | Room Temp. - 80 | 65 - 90 | Stoichiometric use of phosphonium ylide. Formation of triphenylphosphine oxide as a byproduct can complicate purification.[3] |
Note: The yield ranges are estimates based on similar reactions reported in the literature and may vary depending on the specific catalyst, ligands, and reaction conditions employed.
Experimental Protocols
Below are detailed, plausible experimental protocols for the synthesis of this compound via the Heck and Wittig reactions, adapted from established methodologies for similar transformations.
Protocol 1: Heck Reaction using Palladium Acetate/Triphenylphosphine Catalyst
This protocol is based on the principles of the Mizoroki-Heck reaction, a powerful method for the formation of C-C bonds.[1]
Reactants:
-
4-Bromostyrene
-
Vinyl bromide (as a solution in a suitable solvent or generated in situ)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).
-
Add anhydrous DMF to dissolve the catalyst and ligand.
-
Add 4-bromostyrene (1.0 eq) and triethylamine (1.5 eq) to the reaction mixture.
-
Slowly add a solution of vinyl bromide (1.2 eq) to the stirred mixture.
-
Heat the reaction mixture to 100 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Solvent-Free Wittig Reaction
This environmentally friendly approach minimizes solvent waste and can be performed under milder conditions.[3]
Reactants:
-
4-Bromobenzaldehyde
-
(Bromomethyl)triphenylphosphonium bromide
-
Potassium phosphate (K₃PO₄)
Procedure:
-
In a mortar, combine 4-bromobenzaldehyde (1.0 eq), (bromomethyl)triphenylphosphonium bromide (1.1 eq), and potassium phosphate (2.0 eq).
-
Grind the mixture vigorously with a pestle for 15-30 minutes at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, add dichloromethane to the solid mixture and stir to dissolve the product.
-
Filter the mixture to remove the insoluble salts and triphenylphosphine oxide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography on silica gel.
Reaction Pathways and Experimental Workflow
The synthesis of this compound can be visualized as a convergent process where two key fragments are joined. The choice of catalytic system dictates the nature of these fragments.
References
Safety Operating Guide
Navigating the Disposal of 2-Bromo-3-(4-bromophenyl)-1-propene: A Step-by-Step Guide for Laboratory Professionals
For immediate release: As the landscape of chemical research and drug development continues to evolve, so too does the critical need for stringent safety and disposal protocols. This document provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-3-(4-bromophenyl)-1-propene, a halogenated organic compound. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with hazardous waste regulations.
Due to its classification as a brominated organic compound, this compound is considered hazardous waste.[1][2] Improper disposal can pose significant risks to human health and the environment. Adherence to the following step-by-step procedures is mandatory for all researchers, scientists, and drug development professionals handling this substance.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound for detailed hazard information. In the absence of a specific SDS, treat the compound with the caution appropriate for a potentially toxic and reactive chemical.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound and its waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat should be worn and properly fastened.
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, a fume hood should be used.
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process.[1] Halogenated organic wastes must not be mixed with non-halogenated organic wastes, as this can complicate and increase the cost of disposal.[3]
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Collect waste containing this compound in a designated "Halogenated Organic Waste" container.[1][4]
-
Avoid Mixing Incompatibles: Do not mix halogenated organic waste with acids, bases, or strong oxidizing agents.[5]
-
Solid vs. Liquid: If both solid and liquid wastes are generated, they should be collected in separate, appropriately labeled containers.
| Waste Stream | Container Type | Labeling | Incompatible with |
| Liquid this compound Waste | Glass or polyethylene bottle with a screw cap | "Hazardous Waste: Halogenated Organics" | Acids, Bases, Oxidizing Agents |
| Solid this compound Contaminated Debris (e.g., gloves, weigh paper) | Lined, puncture-resistant container | "Hazardous Waste: Halogenated Organic Solid Waste" | Liquids, Reactive Chemicals |
| Aqueous Rinsate from Decontamination | Glass or polyethylene bottle with a screw cap | "Hazardous Waste: Aqueous Halogenated Organics" | Organic Solvents, Reactive Chemicals |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the collection and disposal of waste generated from experiments involving this compound.
Experimental Workflow for Waste Disposal
Caption: Workflow for the safe disposal of this compound waste.
Methodology:
-
Preparation:
-
Before starting any experimental work, ensure you have the correct, clearly labeled waste containers for halogenated organic liquid and solid waste.
-
Don all required personal protective equipment.
-
-
Waste Collection:
-
All waste transfer should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Carefully transfer liquid waste containing this compound into the designated "Halogenated Organic Waste" container using a funnel.
-
Place all contaminated solid waste (e.g., gloves, pipette tips, weighing paper) into the designated solid waste container.
-
-
Decontamination of Glassware:
-
Glassware that has come into contact with this compound must be decontaminated.
-
Perform a triple rinse with a suitable solvent (e.g., acetone, ethanol).
-
The first two rinses must be collected as halogenated organic waste.[6] The third rinse may be collected as non-halogenated waste if a non-halogenated solvent is used.
-
-
Container Management and Storage:
-
Ensure waste containers are kept tightly sealed when not in use.[5][7]
-
Do not fill containers beyond 90% capacity to allow for expansion.
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[5][7] The SAA should be a secondary containment area, away from incompatible materials.
-
-
Final Disposal:
-
Once a waste container is full, or if it has been in the SAA for an extended period (check your institution's guidelines), arrange for a pickup by your institution's Environmental Health & Safety (EH&S) department.[7]
-
Do not pour any amount of this compound or its solutions down the drain.[8] This compound is not suitable for sewer disposal.
-
Logical Relationships in Waste Management
The proper handling of chemical waste is governed by a hierarchy of controls and dependencies, ensuring safety and compliance at each stage.
Caption: Logical flow from chemical properties to final disposal.
By adhering to these rigorous disposal procedures, laboratories can ensure a safe working environment and maintain environmental stewardship. For any uncertainties, always consult with your institution's Environmental Health & Safety department.
References
- 1. bucknell.edu [bucknell.edu]
- 2. uakron.edu [uakron.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. ethz.ch [ethz.ch]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 2-Bromo-3-(4-bromophenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 2-Bromo-3-(4-bromophenyl)-1-propene. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Protection | Face Shield | Recommended when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[4][5] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and buttoned to its full length. |
| Respiratory Protection | Fume Hood | All handling of the compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[1][6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
1. Preparation:
- Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
- Verify that all necessary PPE is available and in good condition.
- Locate the nearest eyewash station and safety shower before beginning work.
- Have appropriate spill containment materials readily accessible.
2. Handling:
- Wear all required PPE as specified in the table above.
- Conduct all weighing and transferring of the compound within a certified chemical fume hood.
- Avoid direct contact with the skin, eyes, and clothing.[1]
- Minimize the creation of dust or aerosols.
- Keep the container tightly closed when not in use.[1][7]
3. Post-Handling:
- Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1][5]
- Clean all contaminated surfaces in the fume hood.
- Properly remove and dispose of contaminated gloves and any other disposable PPE.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.[7][8]
-
Container Management:
-
Collect all waste in a designated, properly labeled, and sealed container.
-
The container should be stored in a well-ventilated, secondary containment area away from incompatible materials.
-
-
Disposal Procedure:
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Chemical protective glove, type A, size 8, black, Solidsafety ChemV Full: buy chemically resistant and robust bromine butyl work glove with viton outer coating as PPE. | M | 081305-8 [ampri.com]
- 5. cochise.edu [cochise.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. combi-blocks.com [combi-blocks.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


